molecular formula C10H8ClNO B3217332 7-chloro-2-methyl-1H-indole-3-carbaldehyde CAS No. 117752-77-9

7-chloro-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3217332
CAS No.: 117752-77-9
M. Wt: 193.63 g/mol
InChI Key: RWGLFHTTZBZNMZ-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 117752-77-9) is a high-purity chemical building block specializing in the synthesis of novel azaheterocyclic compounds for pharmaceutical and biological research. As a key sub-structure in numerous alkaloids and medicinally relevant molecules, this indole derivative serves as a precursor for developing new therapeutic agents, particularly in the pressing field of antibiotic discovery . Researchers utilize this aldehyde in cyclocondensation reactions with anthranilamides to access complex quinazolinone scaffolds, which are privileged structures in medicinal chemistry . These molecular frameworks are of significant interest for creating new compounds with targeted activity against drug-resistant bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Mycobacterium tuberculosis . Furthermore, indole-3-carbaldehyde derivatives are extensively employed in the synthesis of imidazole-containing compounds via reactions such as the Van Leusen three-component reaction, generating libraries of molecules for screening against infectious diseases . The chloro and methyl substituents on the indole core provide distinct electronic and steric properties that are crucial for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the properties of lead compounds . This product is supplied for laboratory research purposes. It is not intended for human consumption, diagnostic use, or any therapeutic application. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGLFHTTZBZNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255754
Record name 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde
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Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-77-9
Record name 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117752-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Structural Analysis of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 117752-77-9) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as a pharmacophore scaffold for the development of antiviral agents, anticancer therapeutics, and G-protein coupled receptor (GPCR) modulators. This guide details a robust, two-step synthetic pathway: the construction of the indole core via Fischer Indole Synthesis followed by C3-selective functionalization using the Vilsmeier-Haack reaction .

Part 1: Chemical Profile & Structural Analysis

PropertyData
IUPAC Name 7-chloro-2-methyl-1H-indole-3-carbaldehyde
CAS Number 117752-77-9
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Indole core (aromatic), C7-Chloro (lipophilic/metabolic stability), C3-Formyl (reactive handle)
Structural Significance

The 7-chloro substituent is strategically important in drug design. Unlike the 5- or 6-positions, the 7-position is adjacent to the indole NH, influencing the acidity of the N-H proton and often creating specific steric clashes that enhance selectivity in protein binding pockets. The 2-methyl group blocks the C2 position, preventing off-target metabolic oxidation and directing electrophilic substitution exclusively to the C3 position.

Part 2: Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C3-formyl group first, revealing the nucleophilic indole precursor. The indole core is then disconnected at the N-N bond of the hydrazone intermediate, tracing back to commercially available (2-chlorophenyl)hydrazine and acetone .

Retrosynthesis Target 7-Chloro-2-methyl- 1H-indole-3-carbaldehyde Intermediate 7-Chloro-2-methylindole Target->Intermediate Vilsmeier-Haack (C-C Bond Formation) Precursors (2-Chlorophenyl)hydrazine + Acetone Intermediate->Precursors Fischer Indole Synthesis (Cyclization)

Figure 1: Retrosynthetic disconnection strategy showing the linear assembly from aryl hydrazine precursors.

Part 3: Step-by-Step Synthesis Protocol

Step 1: Synthesis of 7-Chloro-2-methylindole

Reaction Type: Fischer Indole Synthesis Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

Reagents
  • (2-Chlorophenyl)hydrazine hydrochloride (1.0 equiv)

  • Acetone (3.0 equiv)

  • Polyphosphoric acid (PPA) or Glacial Acetic Acid (solvent/catalyst)

  • Saturated NaHCO₃ (for neutralization)

Protocol
  • Hydrazone Formation: In a round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride (10 g) in glacial acetic acid (50 mL). Add acetone (3.5 mL) dropwise at room temperature. Stir for 30 minutes until the hydrazone intermediate forms (monitored by TLC).

  • Cyclization: Heat the reaction mixture to 80–90°C for 3–4 hours. The solution will darken as the indole forms and ammonia is expelled (as ammonium salt).

    • Expert Note: Use of Polyphosphoric acid (PPA) at 100°C is an alternative if the acetic acid route yields low conversion. PPA often provides cleaner cyclization for electron-deficient hydrazines.

  • Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Carefully neutralize the slurry with saturated NaHCO₃ or NaOH solution until pH ~8. The crude indole will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to obtain 7-chloro-2-methylindole .[1][2]

Step 2: Vilsmeier-Haack Formylation

Reaction Type: Electrophilic Aromatic Substitution Mechanism: Attack of the indole C3-nucleophile on the chloroiminium ion (Vilsmeier reagent).

Reagents
  • 7-Chloro-2-methylindole (from Step 1)[4]

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent and reagent)

  • 5M NaOH or Sodium Acetate (for hydrolysis)

Protocol
  • Vilsmeier Reagent Preparation: In a dry flask under inert atmosphere (N₂), cool anhydrous DMF (10 mL) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes to generate the chloroiminium salt (white suspension/slurry).

  • Addition: Dissolve 7-chloro-2-methylindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours.

    • Validation: TLC should show the disappearance of the non-polar indole and appearance of a polar, UV-active aldehyde spot.

  • Hydrolysis: Cool the mixture to 0°C. Pour onto crushed ice. Slowly add 5M NaOH or saturated sodium acetate solution with stirring to hydrolyze the iminium intermediate to the aldehyde. Adjust pH to 9–10.

  • Isolation: The product, 7-chloro-2-methyl-1H-indole-3-carbaldehyde , will precipitate. Filter the solid.[5][6][7]

  • Purification: Recrystallize from Ethanol or DMF/Water.

Part 4: Reaction Mechanism & Logic

The Vilsmeier-Haack reaction on this substrate relies on the electron-rich nature of the indole ring. The 2-methyl group enhances the nucleophilicity of C3 while blocking C2. The 7-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted indole, requiring the use of heat (60–80°C) to drive the reaction to completion.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierRgt Chloroiminium Ion (Electrophile) Reagents->VilsmeierRgt 0°C Complex Iminium Intermediate VilsmeierRgt->Complex + Indole Electrophilic Attack Indole 7-Chloro-2-methylindole Indole->Complex Product 7-Chloro-2-methyl- 1H-indole-3-carbaldehyde Complex->Product Hydrolysis -HCl, -NHMe2 Hydrolysis Base Hydrolysis (NaOH/H2O)

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization or hydrazone hydrolysis.Ensure anhydrous conditions during hydrazone formation. Switch catalyst to Polyphosphoric Acid (PPA) and heat to 100°C.
Regioisomers in Step 1 Formation of 5-chloro isomer.While 2-substituted hydrazines favor 7-substituted indoles, trace 5-chloro isomers can form. Purify via column chromatography; the 7-chloro isomer is typically less polar.
Exotherm in Step 2 Rapid addition of POCl₃.The formation of the Vilsmeier reagent is highly exothermic. Keep temperature <5°C during POCl₃ addition to prevent thermal decomposition of the reagent (which turns the solution dark/black).
Incomplete Hydrolysis pH too low during workup.The iminium salt intermediate is stable. Ensure the pH reaches >9 during the ice/water quench to fully liberate the aldehyde.

References

  • Sigma-Aldrich. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde (Isomer Reference/Safety). Available at:

  • ChemSrc. 7-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 117752-77-9) Physicochemical Data. Available at:

  • Robinson, B. The Fischer Indole Synthesis.[8] Chemical Reviews, 1963, 63 (4), pp 373–401. (Foundational mechanism).

  • Meth-Cohn, O., & Stanforth, S. P.The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 1991, 2, 777-794.
  • BenchChem. Protocols for Vilsmeier-Haack Formylation of Indoles. Available at:

Sources

Technical Guide: Medicinal Chemistry Applications of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 7-chloro-2-methyl-1H-indole-3-carbaldehyde represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the indole nucleus is ubiquitous in nature (e.g., tryptophan, serotonin), the specific substitution pattern of this molecule offers distinct pharmacological advantages:

  • Metabolic Stability: The chlorine atom at the C7 position blocks a common site of oxidative metabolism (hydroxylation), potentially extending the half-life of derived drugs.

  • Conformational Restriction: The C2-methyl group introduces steric bulk that restricts rotation in downstream derivatives (e.g., aryl Schiff bases), locking the molecule into bioactive conformations.

  • Synthetic Versatility: The C3-aldehyde serves as a highly reactive "warhead" for generating diverse libraries via condensation, oxidation, or reduction.

This guide details the synthetic utility, therapeutic potential, and experimental protocols for leveraging this scaffold in oncology and antimicrobial research.[1][2]

Structural Analysis & Pharmacophore Properties[3]

The efficacy of this scaffold stems from its electronic and steric profile. The 7-chloro substituent is electron-withdrawing, reducing the electron density of the indole ring system compared to the unsubstituted parent. This modulation affects the acidity of the N-H proton and the binding affinity to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

Figure 1: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Core 7-Chloro-2-methyl- 1H-indole-3-carbaldehyde C7 C7-Chlorine: Increases Lipophilicity Blocks Metabolic Hydroxylation Core->C7 C2 C2-Methyl: Steric Hindrance Prevents C2-Oxidation Core->C2 C3 C3-Aldehyde: Reactive Handle (Schiff Bases, Chalcones) Core->C3 NH N1-H: H-Bond Donor Interaction with Target Residues Core->NH

Caption: Structural dissection of the scaffold highlighting key functional zones for medicinal chemistry optimization.

Therapeutic Applications

Oncology: Tubulin Polymerization & Kinase Inhibition

Derivatives of indole-3-carbaldehydes, particularly chalcones (reaction with acetophenones) and Schiff bases (reaction with amines), have demonstrated potent anticancer activity.

  • Mechanism: These derivatives often bind to the colchicine-binding site of tubulin, disrupting microtubule assembly and inducing apoptosis in cancer cells (e.g., MCF-7, HCT-116).

  • The 7-Cl Advantage: Halogenated indoles show improved penetration into the hydrophobic pockets of kinases (e.g., EGFR, VEGFR). The 7-Cl analog specifically enhances binding affinity through halogen bonding interactions with backbone carbonyls.

Antimicrobial & Antiviral Agents

The C3-aldehyde is a precursor to thiosemicarbazones and hydrazones , classes known for chelating metal ions (Fe, Cu) essential for microbial respiration.

  • Target: DNA Gyrase (bacteria) and Reverse Transcriptase (viruses).

  • Data Point: Analogous indole-3-carbaldehyde Schiff bases have shown MIC values as low as 25 µg/mL against E. coli and S. aureus [1].

Diagnostic Imaging

Schiff base derivatives of indole-3-carbaldehydes conjugated with amino acids (e.g., histidine) have been successfully labeled with Technetium-99m (^99mTc).[3] These complexes serve as tumor imaging agents, showing rapid clearance from non-target tissues and high accumulation in tumor sites due to increased metabolic demand [2].

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Methodology: Vilsmeier-Haack Formylation

This protocol generates the aldehyde functionality at the C3 position of the commercially available 7-chloro-2-methylindole.

Reagents:

  • 7-Chloro-2-methylindole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃, 1.2 eq)

  • Dimethylformamide (DMF, 5.0 eq - solvent/reagent)

  • Ice water / NaOH (10%)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, cool anhydrous DMF (5 mL/mmol) to 0°C.

  • Addition: Dropwise add POCl₃ over 15 minutes. Stir for 30 minutes to form the Vilsmeier reagent (chloroiminium salt).

  • Reaction: Dissolve 7-chloro-2-methylindole in minimal DMF and add dropwise to the mixture.

  • Heating: Warm to room temperature, then heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Basify to pH 9-10 using 10% NaOH solution. The intermediate iminium salt hydrolyzes to the aldehyde.

  • Isolation: A precipitate will form. Filter, wash with water, and recrystallize from ethanol.

  • Yield Expectation: 85-92% (Yellow/Off-white solid).

Protocol B: Synthesis of a Bioactive Schiff Base Derivative

Target: (E)-N-((7-chloro-2-methyl-1H-indol-3-yl)methylene)-4-fluoroaniline

Reagents:

  • 7-Chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step:

  • Dissolve the aldehyde (1 mmol) in 10 mL absolute ethanol.

  • Add 4-fluoroaniline (1.1 mmol) and catalytic acetic acid.

  • Reflux for 3-6 hours.

  • Workup: Cool the mixture to room temperature. The Schiff base usually precipitates out.

  • Filter and wash with cold ethanol.

  • Validation: Verify formation of the imine bond (-CH=N-) via IR (approx. 1620 cm⁻¹) and ¹H NMR (singlet at ~8.5 ppm).

Figure 2: Synthetic Workflow

Visualizing the transformation from precursor to bioactive library.

Synthesis_Flow Start 7-Chloro-2-methylindole Core 7-Chloro-2-methyl-1H- indole-3-carbaldehyde Start->Core Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Start Chalcone Chalcones (Anticancer) Core->Chalcone + Acetophenones (Claisen-Schmidt) Schiff Schiff Bases (Antimicrobial/Imaging) Core->Schiff + Primary Amines (Condensation) Hydrazone Hydrazones (Antitubercular) Core->Hydrazone + Hydrazides

Caption: Synthetic tree demonstrating the divergence from the core aldehyde to three major bioactive classes.

Quantitative Data Summary

The following table summarizes comparative biological activity data for analogous indole-3-carbaldehyde derivatives, providing a benchmark for expected potency of the 7-chloro-2-methyl series.

Derivative ClassTarget Organism/Cell LineActivity Metric (IC₅₀ / MIC)Reference
Schiff Base (Amino Acid) MCF-7 (Breast Cancer)IC₅₀: 7.16 - 10.6 µM[3]
Metal Complex (Pt-Indole) A2780cis (Cisplatin Resistant)IC₅₀: 4.96 µM[4]
Hydrazone Mycobacterium tuberculosisMIC: 6.25 µg/mL[5]
Chalcone HCT-116 (Colon Cancer)IC₅₀: 2.64 µM[3]

Note: The 7-chloro substitution is projected to improve these values by increasing lipophilicity and cellular uptake.

References

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents. PMC. Available at: [Link]

  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes. MDPI Molecules. Available at: [Link]

  • Synthesis and biological evaluation of... indol-1-ones as Mycobacterium tuberculosis inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

CAS number for 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Part 1: Executive Summary

Compound Identity:

  • CAS Number: 117752-77-9[1][2]

  • IUPAC Name: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde[1][2]

  • Molecular Formula: C₁₀H₈ClNO

  • Molecular Weight: 193.63 g/mol [2]

Strategic Significance in Drug Discovery: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore precursor in the development of antimicrobial and antineoplastic agents. Its structural utility lies in the C3-formyl group, which serves as a reactive "handle" for Knoevenagel condensations, Schiff base formation, and reductive aminations. The 7-chloro substitution modulates the lipophilicity and metabolic stability of the indole core, while the 2-methyl group sterically influences binding affinity in kinase pockets (e.g., EGFR, VEGFR) and fungal cytochrome P450 enzymes (lanosterol 14α-demethylase).

Part 2: Chemical Identity & Physiochemical Profile

The following data aggregates physiochemical parameters essential for handling and formulation.

PropertyValueNote
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials.
Melting Point 210–214 °C (dec.)Decomposition observed near MP.
Solubility DMSO, DMF, MeOH (hot)Poorly soluble in water/hexane.
pKa (NH) ~16.5 (Calculated)Weakly acidic pyrrolic proton.
LogP 2.8 ± 0.4Moderate lipophilicity; CNS penetrant potential.

Part 3: Synthetic Architecture (The "How")

The synthesis of CAS 117752-77-9 is a two-stage convergent protocol designed to ensure regiochemical fidelity. The presence of the chlorine atom at the C7 position requires specific precursors to prevent isomer mixtures.

Stage 1: Fischer Indole Cyclization (Precursor Synthesis)

The synthesis begins with the formation of the indole core. The use of (2-chlorophenyl)hydrazine is critical; the ortho-chloro substituent blocks one site of cyclization, forcing the sigmatropic rearrangement to occur at the unsubstituted ortho carbon, exclusively yielding the 7-chloro isomer.

  • Reagents: (2-Chlorophenyl)hydrazine hydrochloride, Acetone, Polyphosphoric acid (PPA) or ZnCl₂.

  • Mechanism: Acid-catalyzed condensation to the hydrazone, followed by [3,3]-sigmatropic rearrangement and ammonia elimination.

Stage 2: Vilsmeier-Haack Formylation

The installation of the aldehyde at C3 is achieved via electrophilic aromatic substitution. The 2-methyl group activates the C3 position, making it highly nucleophilic and ensuring exclusive regioselectivity over the benzene ring positions.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Intermediate: The active electrophile is the chloroiminium ion (Vilsmeier reagent).

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-Chlorophenylhydrazine + Acetone Hydrazone Acetone (2-chlorophenyl)hydrazone Start->Hydrazone Condensation (-H2O) Indole 7-Chloro-2-methylindole (Intermediate) Hydrazone->Indole Fischer Cyclization (PPA, 100°C) Complex Iminium Salt Intermediate Indole->Complex + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Complex Electrophilic Attack at C3 Product 7-Chloro-2-methyl-1H- indole-3-carbaldehyde (CAS 117752-77-9) Complex->Product Hydrolysis (NaOH/H2O)

Caption: Regioselective synthesis pathway starting from 2-chlorophenylhydrazine to the target aldehyde.

Part 4: Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.

Step 1: Synthesis of 7-Chloro-2-methylindole
  • Hydrazone Formation: Dissolve (2-chlorophenyl)hydrazine HCl (100 mmol) in ethanol (150 mL). Add acetone (120 mmol) and a catalytic amount of acetic acid. Reflux for 2 hours. Concentrate in vacuo to yield the crude hydrazone oil.

  • Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA, 50 g) in a reaction vessel.

  • Heating: Heat the mixture to 100–110 °C with mechanical stirring. The reaction is exothermic; monitor internal temperature to prevent runaway.

  • Quench: After 3 hours, cool to 60 °C and pour onto crushed ice (300 g). Stir vigorously.

  • Isolation: Extract with ethyl acetate (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc) to obtain 7-chloro-2-methylindole.

Step 2: Vilsmeier-Haack Formylation
  • Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (10 mL, 130 mmol) to 0 °C. Dropwise add POCl₃ (3.0 mL, 32 mmol). Stir for 30 mins to generate the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve 7-chloro-2-methylindole (4.0 g, 24 mmol) in DMF (10 mL) and add dropwise to the Vilsmeier reagent, maintaining temperature <10 °C.

  • Reaction: Warm to room temperature, then heat to 35–40 °C for 2 hours. Monitor via TLC (formation of a polar spot).

  • Hydrolysis: Pour the reaction mixture into ice-water (100 mL). Neutralize carefully with 5N NaOH or saturated Na₂CO₃ to pH 8–9.

  • Crystallization: The aldehyde typically precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from ethanol/water.

Part 5: Mechanism of Action & Applications (The "Why")

The 7-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry.

1. Antifungal Activity (Lanosterol 14α-demethylase Inhibition): Derivatives of this aldehyde, particularly Schiff bases formed with triazoles or hydrazides, show potent activity against Candida albicans. The 7-chloro substituent enhances hydrophobic interaction with the active site of CYP51, while the nitrogen lone pair (often from the Schiff base) coordinates with the Heme iron.

2. Kinase Inhibition (Anticancer): The indole core mimics the purine ring of ATP. The 3-formyl group allows for the extension of the scaffold into the solvent-accessible region of kinase pockets (e.g., EGFR, VEGFR2). The 2-methyl group provides a steric clash that can improve selectivity against off-target kinases.

3. Synthetic Versatility: The aldehyde is the entry point for diverse heterocycles:

  • Reaction with malononitrile: Yields vinyl nitriles (Michael acceptors).

  • Reaction with thiosemicarbazide: Yields thiosemicarbazones (metal chelators, antiviral).

Biological Interaction Pathway

Bio_Pathway Compound 7-Chloro-2-methyl-1H- indole-3-carbaldehyde Derivatization Schiff Base / Hydrazone Formation Compound->Derivatization Chemical Modification Target_Fungal Target: CYP51 (Lanosterol 14α-demethylase) Derivatization->Target_Fungal High Affinity Binding Target_Cancer Target: Tyrosine Kinases (EGFR / VEGFR) Derivatization->Target_Cancer Scaffold Hopping Mechanism_Fungal Inhibition of Ergosterol Synthesis (Membrane Instability) Target_Fungal->Mechanism_Fungal Mechanism_Cancer ATP Competitive Inhibition (Apoptosis Induction) Target_Cancer->Mechanism_Cancer

Caption: Pharmacological divergence of the aldehyde scaffold into antifungal and anticancer pathways.

Part 6: References

  • Chemical Source Registry. 7-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS 117752-77-9).[1][2][3] ChemSRC. Available at: [Link]

  • Vilsmeier-Haack Mechanism. Vilsmeier-Haack Reaction: Mechanism and Applications. Master Organic Chemistry. Available at: [Link]

  • Indole Synthesis Protocols. Preparation of 2-methylindole via Fischer Synthesis. PrepChem. Available at: [Link]

  • Medicinal Applications. Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives. AIP Publishing. Available at: [Link]

Sources

Substituted Indole-3-Carbaldehydes: A Technical Whitepaper on Synthetic Methodologies, Mechanistic Biology, and Therapeutic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehyde (I3A) and its substituted derivatives represent a highly versatile scaffold in modern medicinal chemistry and chemical biology. Acting simultaneously as a crucial synthetic intermediate and a potent biological effector, the I3A nucleus bridges the gap between organic synthesis and targeted drug development. This guide provides an in-depth analysis of the synthetic workflows required to generate substituted I3As, alongside a mechanistic breakdown of their biological roles—ranging from endogenous immune modulation to exogenous anticancer and antimicrobial applications.

Chemical Architecture and Regioselectivity

The indole nucleus is characterized by its electron-rich, bicyclic heteroaromatic structure. The C3 position of the pyrrole ring exhibits pronounced nucleophilicity, driven by the enamine-like participation of the nitrogen lone pair. This inherent regioselectivity makes C3 the prime target for electrophilic functionalization. By introducing an aldehyde group at this position, researchers unlock a versatile synthetic hub capable of undergoing Schiff base condensation, Knoevenagel condensations, and N-alkylation to yield a vast array of therapeutic candidates.

Synthetic Methodologies & Structural Diversification

Core Formylation via the Vilsmeier-Haack Reaction

The fundamental entry point for synthesizing I3A is the Vilsmeier-Haack reaction, a highly efficient electrophilic aromatic substitution that introduces a formyl group to the electron-rich indole core.

Protocol 1: Step-by-Step Vilsmeier-Haack Synthesis of I3A

  • Step 1: Reagent Preparation. Cool anhydrous N,N-Dimethylformamide (DMF) in an ice-salt bath to 0–5 °C.

  • Step 2: Vilsmeier Reagent Formation. Add Phosphorus oxychloride (POCl

    
    ) dropwise under continuous stirring.
    
    • Causality: The reaction between DMF and POCl

      
       forms the electrophilic chloroiminium ion (Vilsmeier reagent). This step is highly exothermic; strict temperature control prevents the thermal degradation of the intermediate and avoids uncontrolled side reactions.
      
  • Step 3: Electrophilic Attack. Slowly add a solution of indole dissolved in DMF. Maintain the temperature below 10 °C during addition, then gradually warm to 35–40 °C for 1–2 hours.

    • Causality: The electron-rich C3 position of indole attacks the chloroiminium ion, forming a stable iminium salt intermediate.

  • Step 4: Hydrolysis & Precipitation. Pour the reaction mixture into crushed ice and neutralize with aqueous Sodium Hydroxide (NaOH) until a pH of 7–8 is reached.

    • Causality: Base hydrolysis converts the iminium salt into the final aldehyde while neutralizing acidic byproducts.

  • Self-Validation Checkpoint: The successful conversion is physically validated by the immediate precipitation of a solid, water-insoluble mass (I3A) upon base addition. Filter, wash with water, and recrystallize from ethanol to yield pure I3A.

Derivatization: Schiff Bases and Azomethine Formation

The carbonyl carbon of I3A is highly electrophilic, making it an ideal precursor for azomethine (Schiff base) formation, which is critical for generating antimicrobial agents.

Protocol 2: Synthesis of I3A Schiff Bases

  • Step 1: Reactant Assembly. Dissolve equimolar quantities of I3A and a substituted aryl amine in anhydrous ethanol within a round-bottom flask.

    • Causality: Anhydrous solvent is critical to drive the equilibrium forward (Le Chatelier's principle), as water is a byproduct of the condensation.

  • Step 2: Acid Catalysis. Add 1–2 drops of glacial acetic acid.

    • Causality: The mild acid protonates the carbonyl oxygen of I3A, increasing the electrophilicity of the carbon center without fully protonating the nucleophilic amine (which would halt the reaction).

  • Step 3: Reflux & Monitoring. Reflux the mixture for 3–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase. The disappearance of the starting I3A spot and the emergence of a new, distinct spot under UV light validates the formation of the imine bond[1].

  • Step 4: Isolation. Cool the mixture to room temperature, extract with ethyl acetate, wash with sodium bicarbonate solution, and recrystallize the precipitated Schiff base from ethanol[1].

G Indole Indole Core I3A Indole-3-Carbaldehyde (I3A) Indole->I3A Electrophilic Attack VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->I3A N_Alkylation N-Alkylation (Alkyl Halide, Base) I3A->N_Alkylation Schiff_Base Schiff Base Condensation (Aryl Amines, Acid Cat.) I3A->Schiff_Base Sub_I3A N-Substituted I3A N_Alkylation->Sub_I3A Final_Product Therapeutic I3A Derivatives (Anticancer, Antimicrobial) Schiff_Base->Final_Product Sub_I3A->Schiff_Base

Workflow of Vilsmeier-Haack formylation and subsequent derivatization of indole.

Biological Mechanisms of Action

Microbiota-Derived I3A and Aryl Hydrocarbon Receptor (AhR) Modulation

Beyond synthetic derivatives, I3A is a naturally occurring, biologically active metabolite produced by human gastrointestinal bacteria, particularly Lactobacillus species, through the catabolism of dietary L-tryptophan[2]. I3A functions as a potent endogenous agonist for the2[2].

Mechanistically, upon I3A binding, the cytosolic AhR undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR nuclear translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes such as Interleukin-22 (IL-22) and Pik3ip1[2],[3]. The upregulation of Pik3ip1 subsequently inhibits the PI3K/Akt/mTOR signaling pathway, mitigating tissue damage and restricting effector T cell activation in conditions like autoimmune hepatitis[3]. Furthermore, AhR activation by I3A has been shown to ameliorate panvascular diseases such as aortic dissection[4].

G Tryptophan Dietary L-Tryptophan Microbiota Gut Microbiota (Lactobacillus spp.) Tryptophan->Microbiota I3A Indole-3-Carbaldehyde (I3A) Microbiota->I3A Metabolism AhR Aryl Hydrocarbon Receptor (Cytosolic AhR) I3A->AhR Ligand Binding Nucleus Nuclear Translocation (& ARNT Dimerization) AhR->Nucleus Activation TargetGenes Target Gene Transcription (IL-22, CYP1A1, Pik3ip1) Nucleus->TargetGenes Immune Immune Homeostasis & Mucosal Reactivity TargetGenes->Immune

Microbiota-derived I3A modulating immune homeostasis via the AhR signaling pathway.

Anticancer Efficacy: Tubulin Polymerization and Kinase Inhibition

Substituted I3A derivatives exhibit profound antiproliferative properties. Indole-chalcone hybrids and methoxy-substituted indole curcumin derivatives have been identified as potent dual-targeted agents that inhibit tubulin polymerization and thioredoxin reductase (TrxR)[5]. The strategic placement of methoxy groups on the indole ring enhances lipophilicity and facilitates


-stacking within the active sites of target kinases (e.g., GSK-3

, EGFR), yielding IC

values in the low nanomolar to micromolar range across various human cancer cell lines[5].
Antimicrobial and Enzymatic Inhibition

Schiff bases derived from I3A demonstrate a broad spectrum of antimicrobial and antifungal activities. The presence of the azomethine (-C=N-) linkage is critical for binding to microbial targets. For instance, N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine exhibits significant activity against bacterial strains like Dickeya species[1]. Additionally, syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives act as potent urease inhibitors against Helicobacter pylori, outperforming standard clinical inhibitors like thiourea[6].

Quantitative Efficacy Profiling

The following table summarizes the quantitative biological efficacy of key substituted I3A derivatives across various therapeutic domains:

Compound / DerivativeTarget / Biological ApplicationEfficacy Metric (IC

/ MIC)
Indole-3-carbaldehyde (I3A) AhR Agonist (Immune Homeostasis)Upregulates IL-22, Pik3ip1
Indole-chalcone derivative 4 Tubulin Polymerization / TrxR InhibitionIC

= 6–35 nM (Antiproliferative)
Methoxy-substituted indole curcumin (27) GSK-3

, EGFR, Bcr-Abl Kinases
IC

= 4 μM (HeLa cells)
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine Antimicrobial (Dickeya spp.)MIC = 2000 μg/mL
N-substituted I3A oxime (Compound 9) Urease Inhibitor (H. pylori)IC

= 0.0345 mM

References

  • Indole-3-carbaldehyde - Wikipedia Source: wikipedia.org URL:2

  • Full article: Tryptophan catabolites from microbiota ameliorate immune-mediated hepatitis through activating aryl hydrocarbon receptor of T cells Source: tandfonline.com URL:3

  • Gut Microbiota-Derived Tryptophan Metabolite Indole-3-aldehyde Ameliorates Aortic Dissection Source: nih.gov URL:4

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents Source: researchgate.net URL:1

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: nih.gov URL:5

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori Source: nih.gov URL:6

Sources

Reactivity of the aldehyde group in 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Synthetic Utility: The 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Scaffold

Executive Summary

The 7-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from the parent indole-3-carbaldehyde due to the steric and electronic modulation provided by the 7-chloro and 2-methyl substituents. This guide analyzes the reactivity of the C3-formyl group, characterized by reduced electrophilicity due to vinylogous amide resonance, yet activated for specific condensation pathways essential for generating antimicrobial and anticancer agents.

Part 1: Electronic Environment & Reactivity Nuances

To manipulate this molecule effectively, one must understand that it does not behave like a standard benzaldehyde. The reactivity is governed by a "Push-Pull" electronic system, further modified by the substituents.

The Vinylogous Amide Character (The "Push")

The indole nitrogen lone pair is heavily conjugated with the C3-carbonyl group. This resonance contribution (Structure B in the diagram below) significantly reduces the double-bond character of the carbonyl, making the carbon less electrophilic (less positive) and thus less reactive toward weak nucleophiles compared to a standard aldehyde.

The 7-Chloro Substituent Effect (The "Pull")

The chlorine atom at position 7 exerts a negative inductive effect (-I). Unlike the parent indole, this withdrawal pulls electron density away from the benzene ring and, by extension, the pyrrole nitrogen.

  • Consequence: This slightly increases the acidity of the N-H proton and marginally restores some electrophilicity to the C3-carbonyl compared to a non-chlorinated indole, facilitating nucleophilic attack under acid catalysis.

The 2-Methyl Steric/Electronic Modulation
  • Steric: The methyl group at C2 provides significant steric bulk immediately adjacent to the aldehyde. This necessitates higher reaction temperatures or longer reflux times compared to 2-H analogs.

  • Electronic: Via hyperconjugation, the methyl group is weakly electron-donating, stabilizing the indole ring but potentially reinforcing the electron density at C3.

IndoleResonance StructA Neutral Form (A) Standard Aldehyde Character StructB Zwitterionic Form (B) Vinylogous Amide Character (Reduced Electrophilicity) StructA->StructB Resonance (N Lone Pair Donation) Reactivity Reactivity Consequence: Requires Acid Catalysis to Activate Carbonyl StructB->Reactivity Determines Synthetic Route

Caption: Resonance delocalization from the indole nitrogen reduces the electrophilicity of the C3-aldehyde, necessitating acid catalysis for activation.

Part 2: Key Synthetic Transformations

The C3-aldehyde is the primary "handle" for diversifying this scaffold. The two most critical reactions for drug discovery are Schiff Base Formation and Knoevenagel Condensation .

Comparative Reactivity Table
Reaction TypeTarget ProductReagentsCritical Conditions7-Cl/2-Me Specificity
Schiff Base Imines / HydrazonesPrimary Amines / HydrazidesEtOH/MeOH, Glacial Acetic Acid (Cat.), Reflux2-Me steric bulk requires 4-8h reflux (vs 1-2h for 2-H).
Knoevenagel Vinyl Indoles (Michael Acceptors)Malononitrile / Ethyl CyanoacetatePiperidine (Cat.), EtOH, Reflux7-Cl enhances acidity of active methylene adducts.
Oxidation Carboxylic AcidKMnO₄ or NaClO₂Buffered aqueous/organic solvent2-Me group is susceptible to oxidation if conditions are too harsh.
Reduction Indole-3-methanolNaBH₄MeOH, 0°C to RTStraightforward; 2-Me provides steric protection against over-reduction.

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial Scaffold)

Target: Condensation of 7-chloro-2-methyl-1H-indole-3-carbaldehyde with a substituted aniline or hydrazide.

Reagents:

  • 7-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Substituted Aniline/Hydrazide (1.0 - 1.2 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in 10-15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Note: This protonates the carbonyl oxygen, counteracting the electron donation from the indole nitrogen.

  • Addition: Add 1.0 mmol of the amine component.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: Due to the 2-methyl steric hindrance, reaction time is typically 4–6 hours . Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base often precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.

Protocol B: Knoevenagel Condensation (Anticancer Scaffold)

Target:[1][2] Synthesis of


-unsaturated nitrile derivatives.[3]

Reagents:

  • Aldehyde Substrate (1.0 eq)[1]

  • Malononitrile (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol[1][4]

Methodology:

  • Mix aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add piperidine (1-2 drops).

  • Stir at room temperature for 30 mins, then reflux for 2-3 hours.

  • Observation: The 7-Cl substituent generally accelerates this reaction compared to the non-chlorinated analog due to inductive stabilization of the transition state.

  • Precipitate is filtered and washed with cold ethanol.

Part 4: Synthetic Workflow Visualization

SynthesisWorkflow Start 7-Chloro-2-methyl- 1H-indole-3-carbaldehyde Path1 Pathway A: Schiff Base (Imine Formation) Start->Path1 Path2 Pathway B: Knoevenagel (C=C Bond Formation) Start->Path2 Cond1 Reactant: Primary Amine Cat: Glacial AcOH Reflux 4-6h Path1->Cond1 Cond2 Reactant: Malononitrile Cat: Piperidine Reflux 2-3h Path2->Cond2 Prod1 Product: Indole-3-imine (Antimicrobial/Antiviral) Cond1->Prod1 Prod2 Product: Vinyl Indole (Anticancer/Tubulin Inhibitor) Cond2->Prod2

Caption: Divergent synthetic pathways for the 7-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold yielding distinct medicinal classes.

Part 5: Medicinal Chemistry Context

The 7-chloro-2-methyl-1H-indole-3-carbaldehyde derivative is not merely a chemical curiosity; it is a privileged scaffold.

  • Lipophilicity & Metabolism: The 7-chloro group enhances lipophilicity (LogP), improving membrane permeability compared to the parent indole. It also blocks metabolic hydroxylation at the 7-position, potentially extending the half-life of the drug.

  • Target Binding: Derivatives of this aldehyde, particularly the Schiff bases (hydrazones/semicarbazones), have shown potent activity against Mycobacterium tuberculosis and various cancer cell lines. The mechanism often involves the coordination of the imine nitrogen and the indole nitrogen to metal centers in metalloenzymes or direct intercalation into DNA.

References

  • Electronic Effects in Indoles: S. M. Basavarajaiah & B. H. M.[5][6] Mruthyunjayaswamy.[5] "Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives." Journal of Chemical Sciences. Link (Contextual grounding on chloro-indole reactivity).

  • Schiff Base Protocols: D. Sinha, et al. "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde."[7] European Journal of Medicinal Chemistry, 2008.[5][8] Link

  • Knoevenagel Condensation: A. Dandia, et al. "Green and chemoselective synthesis of pyrazolo[3,4-b]pyridines and related heterocycles." Green Chemistry, 2012. Link (Demonstrates active methylene reactivity with indoles).

  • Vilsmeier-Haack Synthesis (Precursor Context): R. Raj, et al. "Synthesis and biological evaluation of 1H-1,2,3-triazole linked indole-isatin hybrids as potential anti-bacterial agents." Chemical Biology & Drug Design, 2017.[6] Link

Sources

7-Chloro-2-methyl-1H-indole-3-carbaldehyde: A Strategic Scaffold in Medicinal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole ring remains one of the most privileged and ubiquitous structural motifs[1]. Among its functionalized derivatives, 7-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 117752-77-9)[2] stands out as a highly specialized synthetic intermediate. By combining steric direction, electronic modulation, and a reactive electrophilic center, this compound serves as a critical building block for synthesizing complex pharmacophores, including tubulin-targeting anticancer agents, broad-spectrum antimicrobials, and novel enzyme inhibitors[3][4].

This technical guide dissects the structural rationale, primary synthesis workflows, and downstream applications of this crucial intermediate, providing researchers with field-proven, self-validating protocols grounded in mechanistic causality.

Structural Rationale & Electronic Properties

The specific substitution pattern of 7-chloro-2-methyl-1H-indole-3-carbaldehyde is not arbitrary; it is a meticulously designed scaffold that dictates both its chemical reactivity and the pharmacokinetic profile of its downstream derivatives:

  • The 3-Carbaldehyde Group: The C3 position of the indole ring is inherently electron-rich and represents the highest occupied molecular orbital (HOMO) coefficient, making it

    
     times more reactive toward electrophiles than benzene. Once formylated, the resulting aldehyde becomes a versatile electrophilic hub, primed for Knoevenagel condensations, Schiff base formations, and multicomponent reactions[5].
    
  • The 2-Methyl Group: During synthesis, the 2-methyl substitution serves a critical steric function. It blocks the C2 position, preventing unwanted side reactions or polymerization, and enforces strict regioselectivity during electrophilic aromatic substitution[6][7]. In downstream drug candidates, this methyl group restricts rotational degrees of freedom, often locking the molecule into a bioactive conformation.

  • The 7-Chloro Substitution: The addition of a halogen at the C7 position on the benzene ring introduces lipophilicity and enables highly specific halogen bonding within target protein pockets[1][4]. Furthermore, it enhances the metabolic stability of the resulting drug candidates by blocking oxidative degradation pathways typically mediated by cytochrome P450 enzymes.

Primary Synthesis Workflow: The Vilsmeier-Haack Formylation

The standard methodology for synthesizing 7-chloro-2-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction. Because indoles are sensitive to strongly acidic conditions (which can lead to protonation at C3 and subsequent deactivation or polymerization)[6], the Vilsmeier-Haack protocol offers a mild, highly efficient alternative using Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF)[8].

Vilsmeier_Haack Step1 1. Vilsmeier Reagent Formation DMF + POCl3 (0°C) Step2 2. Substrate Addition 7-chloro-2-methylindole Step1->Step2 Exothermic control Step3 3. Electrophilic Attack C3-Iminium Intermediate Step2->Step3 Nucleophilic C3 attack Step4 4. Basic Hydrolysis NaOH / Ice Water Quench Step3->Step4 Heat 40°C, 2h Product 7-chloro-2-methyl-1H-indole-3-carbaldehyde (Precipitate) Step4->Product Hydrolysis of iminium

Workflow of the Vilsmeier-Haack formylation for 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Self-Validating Protocol: Vilsmeier-Haack Formylation

Step 1: Preparation of the Vilsmeier Reagent

  • Action: Charge a dry, argon-purged flask with anhydrous DMF (3.0 eq) and cool to 0°C using an ice bath. Slowly add

    
     (1.2 eq) dropwise over 15 minutes.
    
  • Causality & Validation: The reaction between DMF and

    
     to form the reactive chloroiminium ion is highly exothermic[8]. Dropwise addition at 0°C prevents thermal degradation. Validation: A slight color change to pale yellow and an increase in viscosity visually confirm the formation of the active Vilsmeier complex.
    

Step 2: Substrate Addition

  • Action: Dissolve 7-chloro-2-methylindole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0°C.

  • Causality & Validation: The 2-methyl group sterically blocks C2, ensuring the chloroiminium ion is attacked exclusively by the highly nucleophilic C3 position. Validation: The reaction mixture will deepen in color (dark red/orange), indicating the successful formation of the C3-iminium intermediate[5].

Step 3: Electrophilic Aromatic Substitution (EAS)

  • Action: Remove the ice bath and warm the reaction to 40°C for 2 hours.

  • Causality & Validation: Gentle heating overcomes the activation energy barrier for the EAS, driving the substitution to completion[8]. Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the higher

    
     starting material spot validates the end of the substitution phase.
    

Step 4: Hydrolysis and Isolation

  • Action: Pour the reaction mixture over crushed ice. Slowly neutralize with 2M NaOH until the pH reaches 7-8.

  • Causality & Validation: The basic aqueous environment hydrolyzes the intermediate iminium salt to the final aldehyde[5][8]. Validation: The immediate formation of a dense, pale precipitate upon neutralization is the physical manifestation of the water-insoluble product[2]. Filter, wash with cold water, and recrystallize from ethanol to yield the pure compound.

Downstream Synthetic Applications

The isolated 7-chloro-2-methyl-1H-indole-3-carbaldehyde serves as a versatile launchpad for numerous medicinal chemistry campaigns[9]. By exploiting the reactivity of the C3-aldehyde, researchers can access a vast chemical space[1].

Downstream_Applications Core 7-chloro-2-methyl- 1H-indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation Core->Knoevenagel Active Methylene Base Catalyst Schiff Schiff Base Formation Core->Schiff Primary Amine Acid Catalyst BisIndole Bis(indolyl)methane Synthesis Core->BisIndole Indole + Lewis Acid Prod1 Acrylonitrile Derivatives (Anti-cancer) Knoevenagel->Prod1 Prod2 Imine Ligands (Anti-microbial) Schiff->Prod2 Prod3 Symmetrical Bis-indoles (Bioactive Scaffolds) BisIndole->Prod3

Downstream synthetic pathways utilizing the 7-chloro-2-methyl-1H-indole-3-carbaldehyde scaffold.

Knoevenagel Condensations

Reacting the aldehyde with active methylene compounds (e.g., malononitrile, barbituric acid) under base catalysis (such as piperidine) yields conjugated alkene derivatives[1][3].

  • Causality: The base deprotonates the active methylene, creating a carbanion that attacks the electrophilic carbonyl carbon. Subsequent dehydration extends the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -conjugation system. These derivatives are heavily utilized as tubulin-polymerization inhibitors in oncology.
    
Schiff Base Formation

Condensation with primary amines under mild acid catalysis (e.g., glacial acetic acid) yields imines (Schiff bases)[1][9].

  • Causality: The primary amine attacks the aldehyde to form a hemiaminal. The acid catalyst protonates the hydroxyl group, facilitating the elimination of water. These Schiff bases act as excellent multidentate ligands for transition metal complexes and exhibit potent antibacterial and antifungal properties[1][3].

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the electronic nature of the starting indole. The table below summarizes comparative reaction conditions and yields for various substituted indoles, highlighting the robust nature of the formylation process[1][5][8].

SubstrateReagentsCatalyst / SolventTemp / TimeTypical YieldRef
7-chloro-2-methylindole

, DMF
DMF (excess)0°C to 40°C, 2h~88%[8]
2-methylindole

, DMF
DMF (excess)0°C to RT, 2h92%[8]
Indole (Unsubstituted)

, DMF
DMF (excess)0°C to 35°C, 1.5h95%[5]
5-bromoindole

, DMF
DMF (excess)0°C to 50°C, 3h85%[1]

Note: Electron-withdrawing groups (like halogens) slightly decrease the nucleophilicity of the pyrrole ring, requiring slightly elevated temperatures (40-50°C) compared to unsubstituted indoles to achieve optimal yields.

Conclusion

7-chloro-2-methyl-1H-indole-3-carbaldehyde is far more than a simple reagent; it is a rationally designed synthetic node. By mastering the Vilsmeier-Haack formylation and understanding the mechanistic causality behind its downstream reactivity, researchers can efficiently leverage this scaffold to discover novel therapeutics ranging from kinase inhibitors to advanced antimicrobial agents[3][4].

References

  • [10] PubChemLite - 7-chloro-2-methyl-1h-indole-3-carbaldehyde. Source: PubChem. URL: [Link]

  • [2] 7-chloro-2-methyl-1H-indole-3-carbaldehyde Details. Source: Chemsrc. URL:[Link]

  • [1] New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Source: PubMed / Bentham Science. URL:[Link]

  • [6] Synthesis and Chemistry of Indole. Source: Banaras Hindu University (BHU). URL: [Link]

  • INDOLE Chemistry and Reactions. Source: Ataman Kimya. URL:[Link]

  • [3] New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde... Source: EurekaSelect. URL:[Link]

  • [11] Vilsmeier Formylation Reactions. Source: ResearchGate. URL: [Link]

  • [4] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: MDPI Molecules. URL:[Link]

  • [7] Oxidative organocatalytic chemoselective N-acylation of heterocycles. Source: Chemical Communications (RSC Publishing). URL:[Link]

  • [5] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: ResearchGate. URL: [Link]

Sources

Methodological & Application

Technical Synthesis Guide: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-stage synthesis protocol for 7-chloro-2-methyl-1H-indole-3-carbaldehyde . This compound is a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents, serving as a functionalized scaffold for further derivatization at the C3 position.[1]

The protocol utilizes a classical Fischer Indole Synthesis to construct the heterocyclic core, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality. This guide prioritizes scalability, purity, and safety, specifically addressing the regiochemical control required to maintain the 7-chloro substituent.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the disconnection of the C3-formyl group and the indole core construction.[1]

Strategic Logic:

  • C3-Formylation: The electron-rich nature of the indole ring at C3 makes it an ideal substrate for electrophilic aromatic substitution via the Vilsmeier-Haack reaction.[1]

  • Indole Core Construction: The 7-chloro-2-methyl substitution pattern is most efficiently accessed via Fischer Indolization using (2-chlorophenyl)hydrazine and acetone.[1]

    • Regioselectivity Note: Cyclization of ortho-substituted hydrazones can theoretically yield two isomers. However, cyclization at the ortho-position bearing the chlorine atom is sterically and electronically disfavored, driving the reaction almost exclusively to the desired 7-chloro isomer.[1]

Retrosynthesis Target 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Intermediate 7-Chloro-2-methylindole Target->Intermediate Vilsmeier-Haack (POCl3, DMF) Precursors (2-Chlorophenyl)hydrazine + Acetone Intermediate->Precursors Fischer Indole Synthesis (Polyphosphoric Acid)

Figure 1: Retrosynthetic disconnection showing the two-stage assembly of the target molecule.[1]

Phase 1: Synthesis of 7-Chloro-2-methylindole[1]

Objective: Construction of the indole core via Fischer Cyclization.

Reaction Scheme

[1]
Reagents & Materials
ReagentEquiv.[1][2]RoleHazards
(2-Chlorophenyl)hydrazine HCl1.0SubstrateToxic, Skin Sensitizer
Acetone3.0Reagent/SolventFlammable
Polyphosphoric Acid (PPA)5-10 wtCatalyst/SolventCorrosive, Viscous
Sodium Bicarbonate (sat.[1] aq.)N/AQuench-
Experimental Protocol
  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a reflux condenser, suspend (2-chlorophenyl)hydrazine hydrochloride (10.0 g, 55.8 mmol) in acetone (30 mL).

    • Observation: The mixture may initially be heterogeneous.[1]

    • Heat the mixture at reflux for 1 hour. The solid should dissolve, and water/HCl is generated.[1]

    • Cool to room temperature.[1] If solid hydrazone precipitates, filter it.[1] If it remains an oil/solution, proceed to solvent removal.[1]

    • Critical Step: Evaporate excess acetone under reduced pressure to yield the crude hydrazone as a viscous oil or low-melting solid.[1]

  • Cyclization:

    • To the crude hydrazone, add Polyphosphoric Acid (PPA) (approx. 50 g).

    • Technique: PPA is extremely viscous.[1] Warm it slightly (40-50°C) before pouring to facilitate handling.

    • Heat the reaction mixture to 100-110°C with mechanical stirring (magnetic stirring often fails in PPA).

    • Monitor: The reaction is typically complete within 2-3 hours. Look for the cessation of gas evolution (ammonia byproduct).[1]

  • Workup:

    • Cool the mixture to ~60°C (do not cool completely to RT, or it will solidify into a rock).

    • Pour the reaction mass slowly into crushed ice (300 g) with vigorous stirring.

    • Exotherm Warning: The hydrolysis of PPA is exothermic.[1]

    • Stir for 30 minutes until the gummy mass precipitates as a solid.

    • Neutralize the suspension with saturated NaHCO₃ or NaOH solution to pH 7-8.

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude product is often pure enough for the next step.[1] If necessary, recrystallize from ethanol/water or purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 65-75%.

    • Appearance: Off-white to pale brown solid.

Phase 2: Vilsmeier-Haack Formylation[1]

Objective: Regioselective installation of the aldehyde at the C3 position.

Reaction Mechanism & Workflow

Vilsmeier Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C Intermediate Iminium Salt VilsmeierReagent->Intermediate + Indole (Nucleophilic Attack) Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Product Target Aldehyde Hydrolysis->Product

Figure 2: Vilsmeier-Haack reaction pathway.[1]

Reagents & Materials
ReagentEquiv.RoleHazards
7-Chloro-2-methylindole1.0SubstrateIrritant
Phosphorus Oxychloride (POCl₃)1.2Electrophile SourceViolent Reaction with Water , Corrosive
DMF (Anhydrous)5-10 volSolvent/ReagentHepatotoxic
NaOH (10% aq.)[1]ExcessHydrolysisCorrosive
Experimental Protocol
  • Vilsmeier Reagent Preparation:

    • In a dry flask under nitrogen atmosphere, add anhydrous DMF (5 mL per gram of indole).

    • Cool the flask to 0°C in an ice bath.

    • Add POCl₃ (1.2 equivalents) dropwise via syringe.

    • Safety: Maintain temperature <10°C. A white precipitate (the chloroiminium salt) may form.[1] Stir for 30 minutes at 0°C.

  • Formylation:

    • Dissolve 7-chloro-2-methylindole (from Phase 1) in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.[1]

    • Allow the mixture to warm to room temperature, then heat to 80-90°C for 2-4 hours.

    • Monitor: TLC (EtOAc/Hexane 3:7) will show the disappearance of the starting indole and the appearance of a more polar spot (aldehyde).[1]

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 5x reaction volume).

    • Critical Safety: Quenching POCl₃ residues is violent.[1] Add slowly.

    • Basify the aqueous mixture with 10% NaOH (or saturated Sodium Acetate) to pH 9-10. This step hydrolyzes the iminium intermediate to the aldehyde.[1]

    • The product typically precipitates as a solid upon basification.[1]

    • Stir for 1 hour to ensure complete hydrolysis.

  • Isolation:

    • Filter the solid precipitate.[1]

    • Wash the filter cake copiously with water to remove DMF and inorganic salts.[1]

    • Dry the solid in a vacuum oven at 50°C.

    • Recrystallization: If necessary, recrystallize from Ethanol or DMF/Water .

Analytical Validation

Expected Characterization Data

The following data confirms the structure of 7-chloro-2-methyl-1H-indole-3-carbaldehyde :

  • Physical State: Pale yellow to tan solid.

  • Melting Point: Expected range 200–215°C (Consistent with high-melting indole-3-carboxaldehydes).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~12.0 ppm (br s, 1H, NH ): Indole N-H.
      
    • 
       ~10.0-10.2 ppm (s, 1H, CHO ): Distinctive aldehyde singlet.
      
    • 
       ~8.0 ppm (d, 1H, H-4 ): Deshielded by the carbonyl group.
      
    • 
       ~7.0-7.5 ppm (m, 2H, H-5, H-6 ): Aromatic protons.[1]
      
    • 
       ~2.6-2.7 ppm (s, 3H, CH₃ ): Methyl group at C2.
      
  • IR Spectroscopy:

    • ~1640-1660 cm⁻¹ (Strong C=O stretch).[1]

    • ~3200-3300 cm⁻¹ (Broad N-H stretch).[1]

Safety & Handling Guidelines

  • Hydrazines: (2-Chlorophenyl)hydrazine is toxic and a potential skin sensitizer. Handle in a fume hood with double nitrile gloves.[1]

  • Phosphorus Oxychloride (POCl₃): Reacts explosively with water. Ensure all glassware is dry.[1] When quenching, always add the reaction mixture to the ice, never add water to the reaction mixture.

  • DMF: Dimethylformamide is a potent organic solvent that can facilitate the absorption of toxins through the skin. Use butyl rubber gloves if possible, or change nitrile gloves immediately upon splash contact.[1]

References

  • Fischer Indole Synthesis Mechanism & Catalysts

    • Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1] [1]

  • Vilsmeier-Haack Reaction on Indoles

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Synthesis of 2-Methyl-7-substituted Indoles

    • Campos, K. R., et al. (2004).[1] Robust Synthesis of 7-Substituted Indoles. Organic Letters. (General methodology for 7-substituted indoles).

  • Physical Properties of Indole-3-Carboxaldehydes

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. [1]

Sources

Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Indole-3-Carbaldehyde via Vilsmeier-Haack Formylation

Part 1: Introduction & Strategic Relevance

Indole-3-carbaldehyde (3-formylindole) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of vinca alkaloids, tryptophan derivatives, and receptor agonists (e.g., AhR agonists). While various formylation methods exist (Reimer-Tiemann, Gattermann), the Vilsmeier-Haack (VH) reaction remains the industrial and laboratory gold standard due to its high regioselectivity for the C3 position and operational scalability.

This guide moves beyond basic textbook procedures to provide a process-chemically robust protocol . It emphasizes the thermodynamic and kinetic control required to suppress common side reactions (N-formylation, dimerization) and manages the significant thermal hazards associated with the Vilsmeier reagent.

Part 2: Mechanistic Insight & Causality

To master this synthesis, one must understand the behavior of the Chloroiminium Ion (Vilsmeier Reagent) .

  • Reagent Formation: The reaction initiates with the electrophilic activation of

    
    -dimethylformamide (DMF) by phosphorus oxychloride (
    
    
    
    ).[1][2][3] This generates the electrophilic Vilsmeier reagent.[1][4] Crucial Insight: This step is highly exothermic.[1] Failure to control temperature here results in the decomposition of the reagent into dimethylcarbamoyl chloride (a carcinogen) and reduces yield.
  • Regioselectivity (C3 vs. N1/C2): The indole ring is electron-rich.[2] The nitrogen lone pair donates density into the ring.

    • C3 Attack: The C3 position is the most nucleophilic site. Attack here preserves the aromaticity of the fused benzene ring in the transition state.

    • N1 Attack: While kinetically possible, N-formylation is reversible under the acidic reaction conditions.

  • Hydrolysis: The intermediate formed is a stable iminium salt. It must be hydrolyzed (usually with base) to liberate the aldehyde.

Visualizing the Reaction Pathway

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Activation (Exothermic) POCl3 POCl3 (Activator) POCl3->VR Complex Sigma Complex (C3 Attack) VR->Complex + Indole (Electrophilic Subst.) Indole Indole (Substrate) Indole->Complex Iminium Iminium Salt (Intermediate) Complex->Iminium - HCl (Re-aromatization) Hydrolysis Base Hydrolysis (NaOH/H2O) Iminium->Hydrolysis Quench Product Indole-3-Carbaldehyde (Final Product) Hydrolysis->Product Aldehyde Release

Caption: Mechanistic pathway of Vilsmeier-Haack formylation showing reagent formation, electrophilic substitution, and hydrolytic workup.

Part 3: Critical Process Parameters (CPP)

Before beginning, review these parameters to ensure reproducibility.

ParameterSpecificationScientific Rationale
Reaction Temperature (Step 1) 0°C to 5°CPrevents thermal runaway during Vilsmeier reagent formation; prevents side-product formation.
Reaction Temperature (Step 2) 35°C (Ambient)Sufficient energy to overcome the activation barrier for C3 substitution without promoting polymerization.
Stoichiometry 1.0 : 1.1 : 1.2 (Indole:POCl3:DMF)Slight excess of Vilsmeier reagent ensures full conversion. Large excess of POCl3 is difficult to quench safely.
Quenching pH pH 9 - 10The iminium salt is stable in acid. Basic pH is required to drive the equilibrium toward the aldehyde and precipitate the product.
Atmosphere Inert (Ar or N2)The Vilsmeier reagent is highly water-sensitive. Moisture destroys the reagent, releasing HCl gas.

Part 4: Standard Operating Procedure (SOP)

Objective: Synthesis of Indole-3-carbaldehyde (10 mmol scale). Safety Warning:


 is corrosive and reacts violently with water. Perform all operations in a fume hood.
Materials
  • Indole (1.17 g, 10 mmol)

  • Phosphorus Oxychloride (

    
    ) (1.0 mL, ~11 mmol)
    
  • 
    -Dimethylformamide (DMF) (5.0 mL, anhydrous)
    
  • Sodium Hydroxide (NaOH) (5M solution) or Sodium Acetate

  • Ice/Water bath[5]

Step-by-Step Protocol

1. Preparation of Vilsmeier Reagent (In-Situ)

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen.[5]

  • Solvent Charge: Add anhydrous DMF (4.0 mL) to the flask.

  • Cooling: Submerge the flask in an ice-salt bath to reach 0°C.

  • Addition: Add

    
     (1.0 mL) dropwise over 15 minutes.
    
    • Self-Validating Checkpoint: The solution should turn pale yellow and may become viscous or form a white suspension (the chloroiminium salt). If it turns dark brown/black immediately, the temperature is too high.

2. Formylation Reaction

  • Substrate Preparation: Dissolve Indole (1.17 g) in the remaining DMF (1.0 mL).

  • Addition: Add the indole solution dropwise to the Vilsmeier reagent at 0°C over 10 minutes.

    • Observation: An exothermic response is typical.[1] The color will transition to a deep yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 1 hour.

    • Optimization: For electron-deficient indoles, heating to 35°C may be required.

    • Monitoring: Check TLC (30% EtOAc/Hexane). Indole (

      
      ) should disappear; Product (
      
      
      
      ) appears.

3. Hydrolysis & Isolation

  • Quenching: Cool the reaction mixture back to 0°C.

  • Hydrolysis: Carefully add crushed ice (~10 g) to the flask. Stir vigorously. The mixture will be acidic.[6]

  • Basification: Slowly add 5M NaOH (or saturated NaOAc) dropwise until pH

    
     10.
    
    • Self-Validating Checkpoint: Upon reaching basic pH, the clear orange solution will turn cloudy, and a beige/white solid (the aldehyde) will precipitate rapidly.

  • Workup:

    • Heat the suspension rapidly to boiling for 1 minute (ensures complete hydrolysis of the iminium salt), then cool to room temperature.

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.

    • Air dry or dry in a vacuum oven at 40°C.

4. Purification (If necessary)

  • Recrystallize from hot ethanol or water/ethanol mixtures.

  • Expected Yield: 85-95%

  • Appearance: Off-white to pale yellow crystals.[7] Melting Point: 196–197°C.

Workflow Visualization

Workflow Start Start: Dry RBF, N2 Atm Step1 Step 1: DMF + POCl3 (0°C) Form Vilsmeier Reagent Start->Step1 Check1 Checkpoint: Pale Yellow/White Susp? Step1->Check1 Step2 Step 2: Add Indole Solution Warm to RT, Stir 1-2h Check1->Step2 Yes Check2 Checkpoint: TLC Complete? Step2->Check2 Check2->Step2 No (Stir longer/Heat) Step3 Step 3: Quench with Ice Add NaOH to pH 9-10 Check2->Step3 Yes Step4 Step 4: Boil (1 min) -> Cool Filter Precipitate Step3->Step4 End End: Indole-3-Carbaldehyde (Yield >90%) Step4->End

Caption: Operational workflow for the synthesis, emphasizing critical checkpoints for quality control.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete HydrolysisThe iminium salt is water-soluble. Ensure the pH is >9 and briefly boil the solution to force precipitation.
Dark/Tarred Product Thermal DecompositionKeep

addition strictly at 0°C. Do not overheat during the reaction phase.
Starting Material Remains Moisture Contamination

was hydrolyzed by wet DMF. Use freshly distilled or molecular-sieve-dried DMF.
N-Formylation (Side Product) Acidity too highWhile rare with Indole, N-formylation can occur. It is usually reversible; heating during the basic hydrolysis step cleaves the N-formyl group.

Part 6: Safety & Scale-Up Considerations

Industrial Relevance: This protocol is scalable to kilogram quantities. However, on a large scale, the exotherm of the Vilsmeier reagent formation is a critical safety hazard.

  • Thermal Runaway: In a reactor,

    
     and DMF should be mixed via a metered dosing pump with active cooling jackets.
    
  • Gas Evolution: The quenching step releases HCl fumes initially. Scrubbers are required.

  • Alternative Reagents: For highly sensitive substrates or "green" chemistry requirements, the use of TCT (2,4,6-trichloro-1,3,5-triazine) and DMF is an emerging alternative that avoids phosphorus waste, though

    
     remains the standard for cost-efficiency [1].
    

References

  • Organic Syntheses Protocol: James, P. N.; Snyder, H. R. (1959). Indole-3-aldehyde.[1][6][8][9] Organic Syntheses, Coll. Vol. 4, p.539. [Link]

  • Mechanistic Review: Jones, G.; Stanforth, S. P. (1997). The Vilsmeier–Haack Reaction. Organic Reactions, 49, 1-330. [Link]

  • Pharmaceutical Application (AhR Agonists): Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22.[8] Nature, 500, 212–216. [Link]

  • Safety Data (POCl3/DMF Runaway): Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

Sources

Application Note: High-Purity Isolation of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust protocol for the purification of 7-chloro-2-methyl-1H-indole-3-carbaldehyde (CMI-3-CHO). This compound is a critical intermediate in the synthesis of antiviral and anticancer therapeutics, typically synthesized via the Vilsmeier-Haack formylation of 7-chloro-2-methylindole.

While precipitation often yields crude material, chromatographic purification is frequently required to remove unreacted starting material (7-chloro-2-methylindole), oxidation byproducts (carboxylic acids), and inorganic salts carried over from the Vilsmeier hydrolysis. This guide addresses the specific challenges of purifying electron-deficient indole aldehydes, including solubility issues and potential "tailing" on silica gel due to the acidic N-H moiety.

Target Molecule Profile[1][2]
  • Compound: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

  • Chemical Formula: C

    
    H
    
    
    
    ClNO[1]
  • Molecular Weight: 193.63 g/mol

  • Physical State: Off-white to yellow solid

  • Solubility: Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMSO; Poorly soluble in Hexanes, Water.

Pre-Purification Analysis

Before committing the bulk sample to the column, analytical Thin Layer Chromatography (TLC) is mandatory to establish the separation window (


).
TLC Method Development

Stationary Phase: Silica Gel 60 F


 aluminum-backed plates.
Visualization:  UV absorption (254 nm) is primary. Indoles also stain characteristically with Vanillin dip (turning pink/purple) or Ehrlich’s reagent.

Recommended Mobile Phase Screening:

  • 100% Hexanes: Compound likely stays at baseline (

    
    ).
    
  • 10% EtOAc in Hexanes: Starting material (7-chloro-2-methylindole) moves (

    
    ); Product remains low (
    
    
    
    ).
  • 30% EtOAc in Hexanes: Optimal separation window.

    • Starting Material:

      
      
      
    • Target Aldehyde:

      
      
      
    • Polar Impurities:

      
      
      

Expert Insight: The chlorine atom at C7 and methyl at C2 increase lipophilicity compared to unsubstituted indole-3-carbaldehyde, but the aldehyde group significantly increases polarity. If the spot streaks (tails), add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, though this is rarely needed for aldehydes compared to amines.

Purification Protocol

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the compound's limited solubility in non-polar mobile phases. Liquid loading with strong solvents (DCM/DMSO) can cause "band broadening" and poor separation. Solid load is the gold standard here.

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel (40–63 µm) to the solution. Ratio: 1.5g silica per 1g of crude sample.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Critical Check: Ensure no solvent smell remains. Residual strong solvent will ruin the gradient.

Column Packing & Setup[4][5]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Size: Use a 20-30:1 silica-to-sample mass ratio. (e.g., for 1g crude, use 25g silica).[2]

  • Packing Method: Slurry pack with 100% Hexanes (or 5% EtOAc/Hexane) to minimize heat generation and bubble formation.

Elution Gradient

A stepwise gradient is superior to isocratic elution for removing both non-polar starting materials and polar byproducts.

StepMobile Phase Composition (Hexane : EtOAc)Volume (Column Volumes - CV)Target Elution
1 95 : 52 CVColumn equilibration / Non-polar grease
2 90 : 103-4 CVImpurity 1: Unreacted 7-chloro-2-methylindole
3 80 : 205 CVTransition / Minor byproducts
4 70 : 30 5-8 CV Target: 7-chloro-2-methyl-1H-indole-3-carbaldehyde
5 50 : 503 CVImpurity 2: Oxidation products (Acids) / Tars
Fraction Collection & Workup
  • Collect fractions in test tubes (approx. 10-15 mL per fraction for a 25g column).

  • Monitor fractions via TLC using the 30% EtOAc/Hexane system.

  • Pool fractions containing the pure spot (

    
    ).
    
  • Evaporate solvent in vacuo.

  • Recrystallization (Optional): If ultra-high purity (>99%) is required, the residue can be recrystallized from hot Ethanol or EtOAc/Hexane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic N-H interacting with silanols.Add 0.5% - 1% Triethylamine (TEA) to the mobile phase.
Co-elution Gradient too steep.Decrease slope: Change step 4 to 75:25 instead of 70:30.
Product Decomposition Acid sensitivity (rare for this aldehyde).Use neutral alumina instead of silica or flush column with buffer.
Low Recovery Product crystallizing on column.Ensure solubility; do not overload. Use a slightly more polar gradient earlier.

Process Visualization

The following diagram illustrates the logical workflow and decision points for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Vilsmeier-Haack Product) TLC TLC Analysis (30% EtOAc/Hexane) Start->TLC Decision Separation Adequate? (Delta Rf > 0.15) TLC->Decision Decision->TLC No (Adjust Solvent) Prep Sample Prep: Dry Load on Silica Decision->Prep Yes Column Flash Chromatography Gradient Elution Prep->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Elute 0-50% EtOAc Pool Pool & Concentrate Fractions->Pool Pure Fractions Recryst Optional Recrystallization (EtOH) Pool->Recryst Final Pure 7-chloro-2-methyl- 1H-indole-3-carbaldehyde Pool->Final Direct Recryst->Final

Figure 1: Step-by-step workflow for the isolation and purification of the target indole aldehyde.

Safety & Handling

  • Chemical Hazards: Chlorinated indoles can be irritants.[3] The aldehyde functionality can cause contact dermatitis. Wear nitrile gloves and safety goggles.

  • Silica Dust: Silica gel is a respiratory hazard (silicosis). Always handle dry silica in a fume hood.

  • Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable. Ensure proper ventilation.

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal[4]

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • General Indole Purification Protocols

    • Title: Purification of Indole Derivatives by Column Chromatography[5][6][7][8]

    • Source: BenchChem Technical Support[5][6]

  • Synthesis and Properties of Indole-3-Carbaldehydes

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses, 2024, 101, 21-33
    • URL:[Link]

  • Flash Chromatography Techniques

    • Title: Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution (Flash Chrom
    • Source: J. Org.[2] Chem. 1978, 43, 14, 2923–2925 (Classic Reference via Sigma-Aldrich/Merck context)

Sources

Use of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in multicomponent reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multicomponent Reactions (MCRs) of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Part 1: Executive Summary & Strategic Value

7-chloro-2-methyl-1H-indole-3-carbaldehyde is a pharmacologically privileged scaffold. Unlike the unsubstituted indole-3-carbaldehyde, this derivative possesses a unique electronic and steric profile that makes it a superior candidate for generating focused small-molecule libraries with enhanced biological activity.

  • The 7-Chloro Substituent: Introduces lipophilicity and weak electron-withdrawing effects, often improving metabolic stability and membrane permeability of the final drug candidate (e.g., in antimicrobial or anticancer applications).

  • The 2-Methyl Group: Provides steric bulk that restricts rotation in the final pharmacophore, potentially locking the molecule into a bioactive conformation. It also blocks the reactive C2 position, forcing regioselectivity during functionalization.

This guide details the use of this aldehyde in two high-value Multicomponent Reactions (MCRs): the Biginelli Reaction (for dihydropyrimidinones) and the Pseudo-multicomponent Xanthene Synthesis .

Part 2: Chemical Profile & Reactivity

PropertySpecificationNotes
CAS Number 910442-16-9 (Analogous)Verify specific batch CoA.
Molecular Formula C₁₀H₈ClNOMW: 193.63 g/mol
Appearance Pale yellow to orange solidColor intensifies upon Schiff base formation.
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane.
Electrophilicity Moderate to HighThe 7-Cl group (inductive withdrawal) activates the aldehyde carbonyl slightly more than in unsubstituted indoles.

Mechanistic Insight: In MCRs, the aldehyde carbonyl is the primary electrophile. The indole nitrogen (N-H) remains nucleophilic but is less reactive due to the electron-withdrawing aldehyde at C3. However, the 7-chloro group reduces the pKa of the N-H slightly, making it more acidic and potentially more reactive in base-catalyzed N-alkylation side reactions. Protocol adjustments (acidic catalysis) are recommended to suppress N-alkylation.

Part 3: Application I – Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target Scaffold: 4-(7-chloro-2-methyl-1H-indol-3-yl)-dihydropyrimidin-2(1H)-ones. Therapeutic Potential: Calcium channel blockers, antimicrobial agents, and mitotic kinesin inhibitors.

Experimental Protocol

Reagents:

  • 7-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea or Thiourea (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (193 mg) of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in 10 mL of ethanol .

  • Addition: Add 1.0 mmol (130 mg) of ethyl acetoacetate and 1.2 mmol (72 mg) of urea.

  • Catalysis: Add 19 mg (0.1 mmol) of p-TSA.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours .

    • Self-Validation Check: The reaction mixture should transition from a clear yellow solution to a turbid suspension as the product precipitates.

    • TLC Monitoring: Use Hexane:Ethyl Acetate (6:4). The aldehyde spot (Rf ~0.[1]6) should disappear; a new polar spot (Rf ~0.3) should appear.[1][2][3][4]

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove unreacted urea and catalyst.

  • Purification: Recrystallize from hot ethanol/DMF (9:1 ratio) if necessary.

Yield Expectation: 75–85%. Troubleshooting: If no precipitate forms after 6 hours, concentrate the solvent to half volume and cool overnight.

Part 4: Application II – Synthesis of Indolyl-Xanthenes

Target Scaffold: 9-(7-chloro-2-methyl-1H-indol-3-yl)-1,8-dioxo-octahydroxanthenes. Therapeutic Potential: Antibacterial, antiviral, and fluorescent biological probes.

Experimental Protocol

Reagents:

  • 7-chloro-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (2.0 equiv)

  • Catalyst: Ionic Liquid [Bmim]BF₄ (1 mL) OR L-Proline (10 mol%) in Water/Ethanol.

    • Green Chemistry Note: We recommend the L-Proline/Water method for higher purity.

Step-by-Step Methodology:

  • Setup: In a 25 mL flask, mix 1.0 mmol of the aldehyde and 2.0 mmol (280 mg) of dimedone.

  • Solvent System: Add 5 mL of Ethanol:Water (1:1) .

  • Catalysis: Add 11 mg (10 mol%) of L-Proline.

  • Reaction: Reflux at 80°C for 2–3 hours .

    • Mechanism:[3] Knoevenagel condensation of the first dimedone molecule followed by Michael addition of the second dimedone molecule and subsequent cyclodehydration.

  • Observation: The product typically crashes out as a solid mass.

  • Workup: Cool to room temperature. Add 10 mL of water and stir vigorously for 10 minutes to dissolve the catalyst and unreacted dimedone.

  • Isolation: Filter the solid. Wash with aqueous ethanol (50%).

  • Drying: Dry in a vacuum oven at 50°C.

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence based on the choice of coupling partners.

MCR_Pathway Start 7-Chloro-2-methyl- indole-3-carbaldehyde Reagent1 + Urea/Thiourea + Ethyl Acetoacetate Start->Reagent1 Acid Cat. Reagent2 + 2 eq. Dimedone Start->Reagent2 Base/L-Proline Inter1 Acyl-iminium Intermediate Reagent1->Inter1 Product1 Dihydropyrimidinone (Ca2+ Channel Blocker) Inter1->Product1 Cyclization Inter2 Knoevenagel Adduct Reagent2->Inter2 Product2 Indolyl-Xanthene (Fluorescent Probe) Inter2->Product2 Michael Addn + Dehydration

Caption: Divergent synthesis pathways for 7-chloro-2-methyl-1H-indole-3-carbaldehyde derivatives.

Part 6: Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Temperature 80°C (Reflux)Required to overcome the steric hindrance of the 2-methyl group during the initial nucleophilic attack on the aldehyde.
Solvent Ethanol or AcetonitrileProtic solvents stabilize the ionic intermediates in the Biginelli reaction.
Stoichiometry Slight excess of NucleophileThe 7-Cl indole aldehyde is valuable; drive it to completion by using 1.2 eq of urea/dimedone.
pH Control Acidic (pH 3-4)Essential for Biginelli. Neutral/Basic conditions favor side reactions (aldol condensation of the ketone).

Part 7: References

  • Synthesis and biological evaluation of indole-based heterocycles. Source:Journal of Saudi Chemical Society Context: Describes the synthesis of antimicrobial agents using 7-chloro-indole derivatives. Link:[Link] (General Journal Link for verification of scope)

  • Multicomponent reactions of 1H-indole-3-carbaldehyde derivatives. Source:Molecular Diversity Context: Comprehensive review of MCRs involving indole-3-carbaldehydes, establishing the mechanistic baselines for the protocols above. Link:[Link]

  • One-pot synthesis of xanthene derivatives using ionic liquids. Source:Green Chemistry Letters and Reviews Context: Validates the protocol for xanthene synthesis using indole aldehydes. Link:[Link]

  • 7-Chloro-2-methyl-1H-indole-3-carbaldehyde (Product Data). Source:PubChem Compound Summary Context: Physical property verification.[1] Link:[Link]

Sources

Derivatization of 7-chloro-2-methyl-1H-indole-3-carbaldehyde for biological screening.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 7-Chloro-2-methyl-1H-indole-3-carbaldehyde in High-Throughput Biological Screening

Introduction & Chemical Rationale

The indole scaffold is a ubiquitous structural motif in medicinal chemistry, historically serving as a privileged pharmacophore for the development of therapeutic agents[1]. Within this class, 7-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 117752-77-9) has emerged as a highly versatile building block for generating targeted chemical libraries[2],[3].

As a Senior Application Scientist, selecting the right precursor is about balancing reactivity with structural stability. The design of this specific indole derivative is highly intentional:

  • The 7-Chloro Substitution: Halogenation at the 7-position significantly enhances the lipophilicity of the molecule, improving passive cellular permeability during in vitro screening.

  • The 2-Methyl Group: This group sterically hinders the C2 position. By blocking C2, we prevent unwanted side reactions (such as C2-arylation or dimerization), forcing derivatization to occur selectively at the highly reactive C3-formyl group or the N1-position[4].

  • The C3-Carbaldehyde: The carbonyl group at the C3 position is highly electrophilic and facilely undergoes C–C and C–N coupling reactions, making it the primary handle for structural modification[1],[5].

Derivatization Pathways

To build a diverse library for biological screening (e.g., antimicrobial and anticancer assays), we exploit the C3-aldehyde through two primary synthetic pathways: Acid-catalyzed Schiff base/hydrazone formation and Base-catalyzed Knoevenagel condensation.

DerivatizationWorkflow Core 7-chloro-2-methyl-1H-indole-3-carbaldehyde (Core Scaffold) HydrazonePath Acid-Catalyzed Condensation (+ Hydrazines/Amines) Core->HydrazonePath H+ / EtOH / Reflux KnoevenagelPath Base-Catalyzed Knoevenagel (+ Active Methylenes) Core->KnoevenagelPath Piperidine / EtOH / Reflux HydrazoneProd Schiff Bases & Hydrazones Library A HydrazonePath->HydrazoneProd KnoevenagelProd Alkylidene Adducts Library B KnoevenagelPath->KnoevenagelProd HTS High-Throughput Biological Screening (Antimicrobial & Anticancer) HydrazoneProd->HTS DMSO Stock Prep KnoevenagelProd->HTS DMSO Stock Prep

Workflow of 7-chloro-2-methyl-1H-indole-3-carbaldehyde derivatization and screening.

Step-by-Step Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of Hydrazone Derivatives

This protocol generates Library A by reacting the core scaffold with various substituted hydrazines.

  • Causality of Reagents: Glacial acetic acid is used as a catalyst because it provides the optimal pH (~4.5–5.0) to protonate the carbonyl oxygen—increasing the electrophilicity of the carbon center—without fully protonating the nucleophilic hydrazine, which would render it unreactive[5]. Absolute ethanol is chosen as the solvent because it solubilizes the hydrophobic indole core at reflux but allows the less polar, extended-conjugation product to precipitate upon cooling.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in 15 mL of absolute ethanol.

    • Add 1.1 mmol of the desired substituted hydrazine (e.g., phenylhydrazine).

    • Add 3–4 drops of glacial acetic acid.

    • Reflux the mixture at 70–80 °C for 4 hours under continuous magnetic stirring.

    • Cool the reaction mixture to 4 °C in an ice bath for 1 hour to induce precipitation.

    • Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.

  • Self-Validating System (QC): The reaction is visually validated by a distinct color shift (from pale yellow to deep yellow/orange) indicating extended conjugation[5]. Analytically, TLC (7:3 Hexane:EtOAc) will confirm the disappearance of the starting material (Rf ~0.6).

    
    H-NMR will confirm success via the disappearance of the characteristic aldehyde proton peak at ~10.0 ppm and the emergence of a new imine/hydrazone proton peak at ~8.2–8.5 ppm[4].
    
Protocol B: Base-Catalyzed Knoevenagel Condensation

This protocol generates Library B by reacting the core scaffold with active methylene compounds (e.g., 2,4-thiazolidinedione).

  • Causality of Reagents: Piperidine is utilized as a secondary amine base. It is strong enough to deprotonate the active methylene (creating a nucleophilic carbanion) but weak enough to avoid degrading the indole core. Furthermore, piperidine acts as a nucleophilic catalyst by transiently forming an iminium ion intermediate with the aldehyde, which is significantly more electrophilic than the original carbonyl group.

  • Procedure:

    • Dissolve 1.0 mmol of the indole core and 1.0 mmol of 2,4-thiazolidinedione in 15 mL of absolute ethanol.

    • Add 0.1 mL (catalytic amount) of piperidine.

    • Reflux the mixture for 5–6 hours.

    • Monitor the reaction via TLC until the aldehyde spot is fully consumed.

    • Pour the hot mixture into 50 mL of crushed ice water. Neutralize with 1M HCl if necessary to precipitate the product.

    • Filter, wash with distilled water, and dry under a vacuum.

  • Self-Validating System (QC): The formation of a dense precipitate upon pouring into ice water indicates successful condensation. IR spectroscopy will validate the product by the disappearance of the aldehyde C=O stretch (~1650 cm

    
    ) and the appearance of strong lactam C=O stretches (~1730 and 1690 cm
    
    
    
    ) from the thiazolidinedione ring.
Protocol C: High-Throughput Screening (HTS) Preparation
  • Causality of Reagents: Synthesized indole derivatives are highly hydrophobic. Dimethyl sulfoxide (DMSO) is required to disrupt the strong intermolecular hydrogen bonding of the indole NH and fully solubilize the compounds for biological assays.

  • Procedure:

    • Weigh precisely 2.0 mg of the purified derivative.

    • Dissolve in molecular biology grade DMSO to create a 10 mM master stock. Vortex until optically clear.

    • Perform serial dilutions in the specific aqueous assay buffer (e.g., DMEM for cell culture or Mueller-Hinton broth for bacteria).

  • Self-Validating System (QC): Ensure the final assay concentration of DMSO never exceeds 1% v/v. Run a "DMSO-only" vehicle control well in every assay plate. If the vehicle control shows >5% cell death or growth inhibition, the assay is invalid due to solvent toxicity.

Biological Screening Rationale & Data Presentation

Indole-3-carboxaldehyde derivatives are known to exhibit potent anticancer and antimicrobial properties[1]. In anticancer screening, these lipophilic derivatives often penetrate the cell membrane and bind to intracellular kinase targets, leading to cell cycle arrest and subsequent apoptosis.

MoA Compound Indole Derivative Target Kinase / Protein Target Compound->Target Binding CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Inhibition Apoptosis Apoptosis Induction CellCycle->Apoptosis Prolonged Arrest

Proposed mechanism of action for anticancer indole derivatives during biological screening.

To effectively evaluate the success of the derivatization and screening workflow, quantitative data must be structured to compare synthetic efficiency against biological efficacy. Below is a representative data summary table for a synthesized library:

Compound IDDerivatization TypeR-Group / AdductYield (%)HPLC Purity (%)Calc. LogPMIC E. coli (µg/mL)IC

HeLa (µM)
Core N/AAldehyde->99.02.85>128>100
LibA-01 HydrazonePhenyl8298.54.123214.5
LibA-02 Hydrazone4-Fluorophenyl7899.14.25168.2
LibB-01 KnoevenagelThiazolidine-2,4-dione8897.83.50>1283.1
LibB-02 KnoevenagelMalononitrile9198.23.106412.0

Data Interpretation: The core scaffold exhibits poor biological activity on its own. However, derivatization significantly enhances efficacy. Hydrazone derivatives (Library A) tend to show broader antimicrobial activity, whereas Knoevenagel adducts (Library B), particularly the thiazolidinedione derivative, show highly selective and potent anticancer activity (low IC


).

References

  • PubChemLite - 7-chloro-2-methyl-1h-indole-3-carbaldehyde (C10H8ClNO). uni.lu.
  • 7-chloro-2-methyl-1H-indole-3-carbaldehyde | Chemsrc. chemsrc.com.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. mdpi.com.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)

Sources

Analytical techniques for characterizing 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Comprehensive Characterization of 7-chloro-2-methyl-1H-indole-3-carbaldehyde

Introduction

7-chloro-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest to the pharmaceutical and chemical synthesis industries. As an intermediate or a potential active pharmaceutical ingredient (API), its structural integrity, identity, and purity must be rigorously established to ensure downstream success in research and development. This document provides a detailed framework and validated protocols for the comprehensive analytical characterization of this compound.

The methodologies herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. By integrating data from orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—we can construct a self-validating analytical workflow that ensures the highest confidence in the material's quality.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 7-chloro-2-methyl-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom in the molecule.

Rationale for Method Selection

Proton (¹H) NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Carbon-¹³ (¹³C) NMR complements this by identifying all unique carbon atoms, including quaternary carbons, which are invisible in ¹H NMR. Together, they offer an unambiguous confirmation of the molecular skeleton. The choice of solvent is critical; while CDCl₃ is a standard, DMSO-d₆ is often preferred for indole derivatives to sharpen the N-H proton signal, which can undergo rapid exchange.[1][2]

Predicted NMR Data

The following table summarizes the expected chemical shifts based on analyses of structurally similar indole-3-carbaldehyde derivatives.[1][3][4][5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~12.4N-H (broad singlet)
~9.95CHO (singlet)
~8.10H-4 (doublet)
~7.40H-6 (doublet)
~7.25H-5 (doublet of doublets)
~2.60CH₃ (singlet)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all peaks in both ¹H and ¹³C spectra and compare them against the predicted values and known data for indole scaffolds.[2][4]

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through its fragmentation pattern.

Rationale for Method Selection

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like indole derivatives, typically yielding a strong signal for the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[1][6]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a mobile phase-compatible solvent, such as acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Chromatographic Conditions (for sample introduction):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for positive ion mode detection.[7][8]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.0-4.0 kV.

    • Desolvation Temperature: 300-400 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak. For C₁₀H₈ClNO, the expected monoisotopic mass of the neutral molecule is 193.03. The [M+H]⁺ ion should appear at m/z 194.039.

    • Observe the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of CO, Cl).

Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Method Selection

This technique is highly effective for confirming the presence of key functional groups in 7-chloro-2-methyl-1H-indole-3-carbaldehyde, namely the N-H bond of the indole, the C=O of the aldehyde, and the aromatic C-H and C=C bonds. The position of these absorption bands can also provide insight into the electronic environment of the functional groups.[9][10][11]

Predicted FT-IR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3400N-H StretchIndole N-H
~3100-3000C-H StretchAromatic C-H
~2820 and ~2720C-H Stretch (Fermi doublet)Aldehyde C-H
~1650-1680C=O StretchAldehyde Carbonyl
~1600-1450C=C StretchAromatic Ring
~750-850C-H Bend (out-of-plane)Substituted Benzene
~740C-Cl StretchAryl Chloride
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the major absorption bands and assign them to the corresponding functional groups by comparing the spectrum to the predicted data and reference spectra.[12]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of chemical compounds and quantifying impurities.

Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) is ideally suited for analyzing moderately polar organic compounds like the target molecule. A C18 stationary phase provides excellent separation based on hydrophobicity. UV detection is effective due to the strong chromophore of the indole ring system.[13][14]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 254 nm and 296 nm, as indole derivatives typically show strong absorbance in this region.[13][15]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Integrated Analytical Workflow

The strength of this characterization lies in the integration of data from all techniques. The proposed workflow ensures a logical progression from structural confirmation to purity assessment.

G cluster_0 Structural Confirmation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C) MS High-Resolution MS (ESI-TOF/Orbitrap) NMR->MS Confirms Elemental Composition IR FT-IR Spectroscopy (ATR) MS->IR Corroborates Functional Groups HPLC Purity by HPLC-UV (>95%) IR->HPLC Verified Material Final Certificate of Analysis (CoA) HPLC->Final Quantifies Purity Start Sample Received Start->NMR

Caption: Integrated workflow for the characterization of 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Conclusion

The application of this multi-technique approach provides a robust and self-validating characterization of 7-chloro-2-methyl-1H-indole-3-carbaldehyde. By systematically applying NMR, MS, IR, and HPLC, researchers and developers can be assured of the identity, structure, and purity of their material, which is a critical prerequisite for its use in further scientific endeavors.

References

  • J-Stage. Infrared Spectra of Some Indole and Pyrrole Compounds. Available from: [Link]

  • PMC. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Available from: [Link]

  • ProQuest. Infrared Spectra of Indole Compounds. Available from: [Link]

  • MDPI. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Available from: [Link]

  • SIELC. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • AIP Publishing. Ester-Derivatized indoles as fluorescent and infrared probes for hydration environments. Available from: [Link]

  • Food Chemistry Advances. A colorimetric assay for indole-3-carbaldehyde detection in foods. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]

  • The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]

  • PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Available from: [Link]

  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • BMRB. BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available from: [Link]

  • ResearchGate. The UV spectra of indole-3-carboxaldehyde and HPLC profile of MECO. Available from: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available from: [Link]

  • PMC. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available from: [Link]

  • Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising foundation for the design of potent antifungal compounds.[1] This guide provides an in-depth exploration of 7-chloro-2-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block, in the synthesis of next-generation antifungal agents. We will elucidate the rationale behind its structural design, detail the synthetic protocols for its preparation, and outline its conversion into biologically active derivatives such as Schiff bases and chalcones. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction: The Indole Scaffold in Antifungal Drug Discovery

Indole and its derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] Their structural versatility and ability to interact with various biological targets make them an attractive starting point for drug design.[1] In the context of antifungal research, indole-containing compounds have demonstrated significant efficacy against a range of pathogenic fungi, including clinically relevant species like Candida albicans and drug-resistant strains such as Candida krusei.[3]

The strategic functionalization of the indole ring is critical for modulating its biological activity. The introduction of specific substituents can enhance potency, improve pharmacokinetic properties, and influence the mechanism of action. The subject of this guide, 7-chloro-2-methyl-1H-indole-3-carbaldehyde, incorporates three key features:

  • A Chlorine Atom at the C7 Position: Halogenation, particularly at positions C4-C6, has been shown to enhance the antifungal potency of indoles by modulating their electronic and hydrophobic properties.[4][5] The electron-withdrawing nature of chlorine at C7 can significantly influence the electron density of the aromatic system, potentially improving target binding affinity.

  • A Methyl Group at the C2 Position: This group can enhance lipophilicity, which may facilitate cell membrane penetration. Its presence also blocks the C2 position, directing further electrophilic substitution, such as formylation, to the C3 position.

  • A Carbaldehyde (Formyl) Group at the C3 Position: The aldehyde at C3 is not merely a structural feature but a versatile chemical handle. It serves as a crucial electrophilic site for derivatization, allowing for the straightforward synthesis of a diverse library of compounds, such as Schiff bases and chalcones, through well-established condensation reactions.[6]

Synthesis of the Core Intermediate: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

The most efficient and widely used method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[8]

Reaction Rationale and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. Second, the electron-rich indole nucleus attacks this reagent, preferentially at the C3 position due to its higher nucleophilicity. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product. The methyl group at C2 sterically and electronically favors this C3-formylation.

Visualization: Vilsmeier-Haack Synthesis Pathway

G Synthesis of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Indole 7-Chloro-2-methyl-1H-indole Reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. Aqueous Work-up (Hydrolysis) Indole->Reagents Product 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Reagents->Product Formylation at C3

Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol: Synthesis of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Materials:

  • 7-Chloro-2-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: This step is highly exothermic. Slow, controlled addition of POCl₃ is crucial to prevent uncontrolled temperature rise and the formation of side products. The formation of the Vilsmeier reagent, a solid complex, may be observed.

  • Indole Addition: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. In a separate flask, dissolve 7-chloro-2-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM. Add this indole solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of cold water.

    • Scientist's Note: This quenching step hydrolyzes the intermediate iminium salt to the aldehyde and also neutralizes any remaining POCl₃. This process is highly exothermic and releases HCl gas; therefore, it must be performed slowly in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8. The product often precipitates as a solid. Extract the aqueous mixture three times with DCM or ethyl acetate.

  • Isolation and Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 7-chloro-2-methyl-1H-indole-3-carbaldehyde.[8]

Derivatization Strategies for Antifungal Agents

The C3-carbaldehyde group is a gateway to a vast chemical space. By reacting it with various nucleophiles, diverse libraries of potential antifungal agents can be synthesized. We will focus on two prominent classes: Schiff bases and chalcones.

Visualization: Derivative Synthesis Workflow

G Derivatization of Indole-3-carbaldehyde Aldehyde 7-Chloro-2-methyl-1H- indole-3-carbaldehyde SchiffBase Indole-Schiff Base Derivative Aldehyde->SchiffBase Condensation (e.g., AcOH catalyst) Chalcone Indole-Chalcone Derivative Aldehyde->Chalcone Claisen-Schmidt Condensation (Base catalyst) Amine Primary Amine (R-NH₂) Amine->SchiffBase Ketone Ketone (R'-COCH₃) (e.g., Acetophenone) Ketone->Chalcone

Caption: Key synthetic routes from the core aldehyde.

Synthesis of Indole-Schiff Base Derivatives

Schiff bases, characterized by their azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde. This moiety is a known pharmacophore that contributes to the biological activity of many compounds.[2][9]

Protocol: Synthesis of a Representative Indole-Schiff Base

  • Dissolution: In a round-bottom flask, dissolve 7-chloro-2-methyl-1H-indole-3-carbaldehyde (1 mmol) in 15 mL of ethanol.

  • Amine Addition: To this solution, add the desired primary amine (e.g., a substituted aniline or a heterocyclic amine) (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

  • Reaction: Fit the flask with a condenser and reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice. The Schiff base product will typically precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water and then with a small amount of cold ethanol. Dry the product and, if necessary, recrystallize from a suitable solvent like ethanol to obtain the pure Schiff base.[10]

Synthesis of Indole-Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a reactive α,β-unsaturated carbonyl system, which is a key structural feature for their broad biological activities, including antifungal effects.[11][12] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation.[11][13]

Protocol: Synthesis of a Representative Indole-Chalcone

  • Dissolution: In a round-bottom flask, dissolve 7-chloro-2-methyl-1H-indole-3-carbaldehyde (1 mmol) and a suitable ketone (e.g., 4-methoxyacetophenone) (1 mmol) in 15 mL of ethanol.

  • Catalysis: To the stirred solution, add a catalytic amount of a base, such as a few drops of piperidine or an aqueous solution of NaOH (40%).[10][13]

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into a beaker of ice water. If the solution is basic, neutralize with dilute HCl to precipitate the product.

  • Purification: Collect the solid chalcone product by vacuum filtration. Wash the precipitate with cold water, followed by cold ethanol, to remove unreacted starting materials. Dry the product and recrystallize from ethanol or another appropriate solvent to achieve high purity.[10]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of substituted indoles have shown potent activity against a range of fungal pathogens. The rationale for synthesizing derivatives from 7-chloro-2-methyl-1H-indole-3-carbaldehyde is grounded in established SAR principles and the pursuit of novel mechanisms of action.

Mechanism of Action

Many indole-based antifungal agents, particularly those resembling azoles, are believed to exert their effect by inhibiting ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death.[14] The target enzyme is often the cytochrome P450-dependent lanosterol 14α-demethylase.[14][15] Molecular docking studies suggest that indole derivatives can fit into the active site of this enzyme, leading to its inhibition.[15]

Visualization: Antifungal Mechanism of Action

G Inhibition of Ergosterol Biosynthesis cluster_pathway Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Disruption Disrupted Cell Membrane (Fungicidal Effect) Membrane Functional Cell Membrane Integrity Ergosterol->Membrane Inhibitor Indole-based Antifungal Agent Inhibitor->Enzyme Inhibition

Sources

Application Note: Knoevenagel Condensation of 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Knoevenagel condensation of 7-chloro-2-methyl-1H-indole-3-carbaldehyde (7-CMI-3-CHO) . This scaffold is a critical pharmacophore in the development of anti-inflammatory (COX-2 inhibitors) and anticancer agents (tubulin polymerization inhibitors). The presence of the 7-chloro substituent modulates the lipophilicity and acidity of the indole NH, while the 2-methyl group provides steric stability, preventing C2-side reactions common in unsubstituted indoles.

We present two validated workflows:

  • Method A (Standard): Conventional ethanol-reflux for high-throughput library generation.

  • Method B (Green/Microwave): Solvent-minimized protocol for scale-up and difficult substrates (e.g., thiazolidinediones).

Mechanistic Insight & Substrate Analysis

Structural Logic

The reactivity of 7-CMI-3-CHO is distinct from simple indole-3-carbaldehydes due to two electronic and steric factors:

  • 7-Chloro Substituent (Electronic): The chlorine atom at position 7 exerts a weak inductive electron-withdrawing effect (-I). This increases the acidity of the N1-proton (

    
     approx. 16 vs. 17 for indole), making the substrate slightly more prone to N-deprotonation by strong bases. However, it also deactivates the ring towards electrophilic attack, stabilizing the aldehyde against oxidative degradation.
    
  • 2-Methyl Substituent (Steric/Stability): In standard indole-3-carbaldehydes, the C2 position is susceptible to nucleophilic attack or bis-indolylmethane formation. The 2-methyl group blocks this position, channeling reactivity exclusively to the C3-formyl group, resulting in cleaner reaction profiles.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol-type addition followed by E1cB elimination.

KnoevenagelMechanism cluster_conditions Critical Parameters Base Catalyst (Piperidine) Nucleophile Active Methylene (e.g., Malononitrile) Base->Nucleophile Deprotonation Enolate Enolate Ion (Reactive Species) Nucleophile->Enolate Aldehyde 7-Cl-2-Me-Indole-3-CHO (Substrate) Enolate->Aldehyde Nucleophilic Attack Intermediate β-Hydroxy Intermediate Aldehyde->Intermediate Product Vinyl Indole Product Intermediate->Product Dehydration (-H2O) Spontaneous Params Temp: 80°C (Reflux) Solvent: EtOH/DMF pKa Match: Base > Nucleophile

Figure 1: Mechanistic pathway of the Knoevenagel condensation for indole-3-carbaldehydes.

Experimental Protocols

Materials & Reagents[1][2][3]
  • Substrate: 7-chloro-2-methyl-1H-indole-3-carbaldehyde (>97% purity).

  • Active Methylenes: Malononitrile, Ethyl cyanoacetate, or 2,4-Thiazolidinedione.

  • Catalyst: Piperidine (ReagentPlus®, 99%).

  • Solvent: Ethanol (Absolute) or Toluene (Anhydrous for Method B).

Method A: Conventional Reflux (Standard)

Best for: Malononitrile, Cyanoacetates, Barbituric acid.

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in 10 mL of Ethanol .

    • Note: If the 7-chloro derivative shows poor solubility, add 1-2 mL of DMF to ensure a homogeneous solution before heating.

  • Add Nucleophile: Add 1.1 mmol (1.1 eq) of the active methylene compound (e.g., Malononitrile).

  • Catalyze: Add 3-5 drops (approx. 0.05 mL) of Piperidine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 2–4 hours .

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a fluorescent yellow/orange product spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as a colored solid.

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by hexane (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: Microwave-Assisted (Green/Fast)

Best for: Thiazolidinediones, Rhodanine, scale-up, or steric hindrance.

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave process vial, combine 1.0 mmol of aldehyde and 1.0 mmol of nucleophile.

  • Solvent: Add 2 mL of Toluene (or Ethanol for greener approach) and 2 drops of Piperidine.

    • Note: Toluene is preferred for azeotropic water removal if using an open vessel, but Ethanol works well in sealed microwave vials due to superheating effects.

  • Irradiation: Cap the vial. Irradiate at 120°C for 10–15 minutes (Power: Dynamic, Max 300W).

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water . Stir vigorously.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, dry over

    
    , and concentrate. Recrystallize from Ethanol/DMF.[1]
    

Data Analysis & Characterization

Expected Analytical Data

The formation of the product is confirmed by the disappearance of the aldehyde proton and the appearance of the vinyl proton.

FeatureSubstrate (Aldehyde)Product (Condensate)Shift (Δ ppm)
1H NMR (-CHO) Singlet, ~9.9 - 10.1 ppmDisappearsN/A
1H NMR (-CH=C) N/ASinglet, 8.0 - 8.5 ppmNew Signal
1H NMR (-NH) Broad s, ~12.0 ppmBroad s, ~12.2 - 12.5 ppmDownfield shift
Appearance Off-white/Pale yellow solidBright Yellow/Orange solidColor change
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn Poor solubility of 7-Cl indole.Switch solvent to DMF/Ethanol (1:4) or use Method B (Microwave).
Product is an Oil Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Multiple Spots on TLC Michael addition side-product.Reduce reaction time. Ensure stoichiometry is 1:1. Avoid large excess of nucleophile.
Dark/Tarry Reaction Oxidation of indole ring.Perform reaction under Nitrogen atmosphere .

Workflow Visualization

ExperimentalWorkflow Start Start: 7-Cl-2-Me-Indole-3-CHO SolubilityCheck Check Solubility in EtOH Start->SolubilityCheck Decision Soluble? SolubilityCheck->Decision MethodA Method A: Ethanol Reflux + Piperidine (3-4 hrs) Decision->MethodA Yes MethodA_CoSolvent Add DMF (10-20% v/v) Then Method A Decision->MethodA_CoSolvent No Monitor Monitor TLC (Disappearance of CHO) MethodA->Monitor MethodA_CoSolvent->Monitor Workup Cool to 0°C Precipitate Solid Monitor->Workup Purification Filter & Wash (Cold EtOH -> Hexane) Workup->Purification Final Final Product (Yellow/Orange Solid) Purification->Final

Figure 2: Decision tree for solvent selection and experimental workflow.

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem. Link

  • Sreenatha, P. H., & Prasad, S. B. (2021). Synthesis and structural confirmation on selective N-alkylation of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione. Indian Journal of Chemistry. Link

  • Suzdalev, K. F., et al. (2014). Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. Chemistry of Heterocyclic Compounds. Link

  • Radwan, M. A. A., et al. (2007).[3] Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: 7-Chloro-3-methyl-1H-indole-2-carbaldehyde. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 7-chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-7CL-CHO-OPT Topic: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 7-chloro-2-methyl-1H-indole-3-carbaldehyde is a critical intermediate step, often used in the development of NSAID analogs (similar to Indomethacin) or kinase inhibitors.[1] The standard route is the Vilsmeier-Haack formylation .[2]

While the 2-methyl group excellently blocks the C2 position (forcing C3 regioselectivity), the 7-chloro substituent presents a specific challenge: it exerts a negative inductive effect (-I), deactivating the indole ring.[1] This reduces the nucleophilicity of C3, often requiring more vigorous conditions than unsubstituted indoles.[1]

This guide addresses the three most common failure modes:

  • Incomplete Conversion: Due to ring deactivation.

  • Hydrolysis Failure: Incomplete breakdown of the stable iminium intermediate.

  • "Gummy" Precipitates: Polymerization or impurity trapping during work-up.

Module 1: Critical Reaction Parameters (The Vilsmeier-Haack)

Optimized Protocol Overview
  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF).[1][2][3]
    
  • Stoichiometry: Slight excess of Vilsmeier reagent (1.2–1.5 eq) is recommended due to the deactivated ring.

  • Temperature Profile:

    • Reagent Formation:

      
       (Critical to avoid thermal decomposition).[1]
      
    • Addition:

      
      .
      
    • Reaction: Ramp to

      
       (Higher than standard indole synthesis).[1]
      
Troubleshooting Q&A

Q: My reaction mixture turns dark black/tarry. Is this normal? A: No. A dark tar indicates thermal decomposition or "runaway" exotherms.

  • Cause: Adding

    
     to DMF too quickly generates massive heat. If the temperature spikes above 
    
    
    
    during this phase, the reagent degrades.[1]
  • Fix: Control the addition rate so the internal temperature never exceeds

    
    . Use an ice-salt bath.
    

Q: I see starting material (7-chloro-2-methylindole) remaining on TLC even after 4 hours. Should I add more catalyst? A: Do not add more catalyst yet. The issue is likely thermal activation .

  • Mechanism: The 7-chloro group withdraws electron density, making the C3 position less nucleophilic. Room temperature is often insufficient for this specific substrate.

  • Fix: Heat the reaction to

    
      for 4–6 hours. Standard indoles react at RT; halogenated indoles need heat.
    

Q: The yield is low (<50%), but the starting material is gone. Where did it go? A: It is likely trapped as the iminium salt intermediate .

  • Mechanism: The Vilsmeier intermediate is a stable salt. If your quenching step (hydrolysis) is too acidic or too brief, the aldehyde is never released.[1]

  • Fix: Ensure the work-up pH reaches 9–10 using NaOH or

    
    . The solution must be basic to drive the hydrolysis of the iminium salt to the aldehyde.
    

Module 2: Work-up & Purification Logic

The "kill step" (quenching) is where 40% of yields are lost.

The "Sticky Solid" Phenomenon

Users often report a sticky, orange/red gum instead of a precipitate.[1]

SymptomProbable CauseCorrective Action
Oiling out Product is impure or solvent trapped.Triturate the oil with cold ethanol or diethyl ether . Scratch the flask side to induce crystallization.
Red Color Oligomerization.Recrystallize immediately from Ethanol/Water (3:1) . Do not let it sit in the mother liquor.
No Precipitate pH too low.The iminium salt is water-soluble. Add 5M NaOH dropwise until litmus turns blue (pH >9).
Purification Protocol
  • Quench: Pour reaction mixture into crushed ice (

    
     volume).
    
  • Neutralize: Slowly add

    
     NaOH with vigorous stirring. Caution: Exothermic.[1]
    
  • Precipitate: A yellow/off-white solid should form.

  • Recrystallization:

    • Solvent: Hot Ethanol or DMF/Water .

    • The 7-chloro analog crystallizes well from ethanol but requires cooling to

      
       overnight.
      

Module 3: Mechanism & Workflow Visualization

The following diagram illustrates the critical control points where the 7-chloro substituent affects the standard Vilsmeier pathway.

VilsmeierOptimization cluster_reagent Step 1: Reagent Formation cluster_reaction Step 2: Formylation cluster_workup Step 3: Hydrolysis & Isolation DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 (0-5°C) Exothermic! POCl3 POCl3 Intermediate Iminium Salt (Stable Intermediate) Vilsmeier->Intermediate Risk1 Risk: Thermal Runaway (Tars formed) Vilsmeier->Risk1 If T > 20°C Indole 7-chloro-2-methylindole Indole->Intermediate Electrophilic Attack Requires Heat (80-90°C) due to 7-Cl deactivation Hydrolysis Base Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Quench on Ice Aldehyde Target Aldehyde (Precipitate) Hydrolysis->Aldehyde pH > 9 Critical for Yield Risk2 Risk: Incomplete Hydrolysis (Water soluble loss) Hydrolysis->Risk2 If pH < 7

Caption: Process flow for Vilsmeier-Haack formylation of 7-chloro-2-methylindole, highlighting the necessity of heat for the deactivated ring and basic pH for hydrolysis.[1]

Module 4: Precursor Quality (The Hidden Variable)

If you synthesize the 7-chloro-2-methylindole precursor via Fischer Indole Synthesis (from 2-chlorophenylhydrazine + acetone), impurities here will poison the Vilsmeier reaction.

Checklist for Precursor Purity:

  • Appearance: Must be a crystalline solid, not a dark oil.[1]

  • Hydrazine Removal: Ensure all unreacted hydrazine is removed (acid wash). Hydrazines react violently with

    
    .
    
  • Drying: The indole must be anhydrous . Moisture in the indole reacts with

    
     to form phosphoric acid, killing the stoichiometry.
    

Summary of Quantitative Benchmarks

ParameterStandard Indole7-Chloro-2-Methylindole Reason
Reaction Temp


7-Cl deactivation requires higher activation energy.
Reaction Time 1–2 hours4–8 hours Slower kinetics due to electron withdrawal.
Yield Target >90%85–92% Slightly lower due to steric/electronic factors.
Melting Point N/A

High MP indicates high purity.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope. Organic Chemistry Portal.[4][5] [Link][1][2][5][6]

  • Synthesis of substituted indole-3-carboxaldehydes (Patent CN102786460A).
  • Method for synthesis of 7-chloro-2-methyl-1H-indole-3-carbaldehyde. PubChem Compound Summary (CID 329777171). [Link][1]

Sources

Side products in the formylation of 7-chloro-2-methyl-indole.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Chloro-2-Methyl-Indole Formylation

Welcome to the Synthesis Support Hub. Ticket Subject: Troubleshooting Impurities & Side Products in Vilsmeier-Haack Formylation. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Module 1: The Diagnostic Matrix

Use this matrix to identify your specific issue based on physical observations.

ObservationLikely IdentityRoot Cause
Spot @ Rf < Product Bis(indolyl)methane (Dimer) "The Acid Trap": Reaction mixture remained acidic for too long in the presence of unreacted starting material.
Spot @ Rf > Product N-Formyl Indole "Kinetic Leak": Reaction temperature too low during addition, or insufficient hydrolysis time.
Spot @ Baseline Iminium Salt "Incomplete Hydrolysis": Quench pH was not sufficiently basic (pH < 9) or quench time was too short.
Red/Pink Gum Oligomers/Tars "Thermal Runaway": Exotherm during POCl₃ addition or excessive heating (>90°C) degraded the indole ring.
Starting Material Remains 7-Chloro-2-methylindole "Deactivation Drag": The 7-Cl group deactivates the ring. Standard indole protocols (RT) are insufficient; heat is required.

Module 2: Mechanistic Deep Dive (The "Why")

To control side products, you must understand the competition between the Main Pathway (C3-Formylation) and the Parasitic Pathway (Dimerization).

The 7-Chloro-2-Methyl Context:

  • The 2-Methyl Group: Activates C3, making it the nucleophilic "hotspot."

  • The 7-Chloro Group: Inductively deactivates the ring. While it doesn't change the regioselectivity (C3 is still preferred), it slows the reaction, often necessitating higher temperatures (80-90°C) compared to simple indoles.

  • The Risk: Higher temperatures increase the rate of Bis(indolyl)methane formation if the stoichiometry isn't precise.

Pathway Visualization

VilsmeierPathways SM 7-Cl-2-Me-Indole (Starting Material) IM Iminium Intermediate (Salt) SM->IM + VH (Attack at C3) NFORM N-Formyl Species (Minor Side Product) SM->NFORM Attack at N (Reversible) VH Vilsmeier Reagent (Chloroiminium Ion) PROD Target Aldehyde (Product) IM->PROD Hydrolysis (Basic pH) DIMER Bis(indolyl)methane (Major Side Product) PROD->DIMER + SM (Acidic Conditions)

Figure 1: The Vilsmeier-Haack reaction network. Note the "Dimer" pathway is triggered when Product meets Starting Material in acid.

Module 3: Protocol Optimization (The "How")

This protocol is engineered to suppress the 7-Cl deactivation effect while preventing dimerization.

Reagents:

  • Substrate: 7-chloro-2-methylindole (1.0 eq)

  • Reagent: POCl₃ (1.2 - 1.5 eq)

  • Solvent/Reagent: DMF (5.0 - 10.0 eq)

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation (Critical for Purity):

    • Cool anhydrous DMF to 0°C.

    • Add POCl₃ dropwise.[1] Do not exceed 10°C.

    • Why: High temps here generate phosphorodichloridates that lead to tars.

    • Stir for 30 mins to ensure complete conversion to the chloroiminium salt.

  • Substrate Addition:

    • Dissolve 7-chloro-2-methylindole in minimal DMF.

    • Add slowly to the Vilsmeier reagent at 0-5°C.

  • The "Thermal Ramp" (Addressing 7-Cl Deactivation):

    • Warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Check TLC. You will likely see significant Starting Material (SM) due to the 7-Cl deactivation.

    • Heat to 80-90°C for 4-6 hours.

    • Why: Unlike simple indole (reacts at RT), the 7-Cl analog requires thermal energy to overcome the inductive withdrawal [1].

  • Quenching (The Dimer Prevention Step):

    • Cool to RT. Pour mixture onto crushed ice.

    • CRITICAL: Neutralize with saturated Sodium Acetate or NaOH to pH 9-10 immediately.

    • Why: The "Pink Zone" (pH 2-6) is where the aldehyde product reacts with remaining indole to form the Bis(indolyl)methane dimer. Rapid basification bypasses this window [2].

  • Isolation:

    • The product should precipitate as a pale yellow solid. Filter and wash with water to remove DMF/salts.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink/red on the filter paper? A: This indicates acid retention . Indole-3-carboxaldehydes are acid-sensitive (halochromic). If the wash water wasn't neutral, trace acid catalyzes oligomerization on the solid surface. Wash with mild bicarbonate solution until the filtrate is neutral.

Q2: Can I use the Duff Reaction instead to avoid POCl₃? A: generally, No. The Duff reaction (Hexamine/TFA) typically targets the ortho position to the hydroxyl/amine in phenols/anilines. For indoles, it is less regioselective and lower yielding than Vilsmeier-Haack, especially with the deactivated 7-Cl ring.

Q3: I see a spot very close to the solvent front. Is it a regioisomer? A: It is highly unlikely to be a C4 or C6 isomer. The 2-methyl group directs strongly to C3. The 7-chloro group blocks the vicinity of C6/C7. A high-Rf spot is almost certainly the N-formyl byproduct or a dimer .

Q4: How do I remove the Bis(indolyl)methane impurity? A: This impurity is very non-polar.

  • Option A: Recrystallization from Ethanol/Water (the dimer is often less soluble).

  • Option B: Flash chromatography using a gradient. The dimer elutes first (Non-polar), followed by the aldehyde (Polar).

References

  • CN102786460A . Synthetic method for indole-3-carboxaldehyde compounds.[1][2][3][4][5][6][7] (2012).

  • James, L. The Vilsmeier-Haack Reaction: Mechanism and Troubleshooting. Master Organic Chemistry.

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (5th Ed.). Wiley. (Standard reference for Indole reactivity profiles).
  • Mohamed, S. et al. Synthesis of Bis(indolyl)methanes via Vilsmeier-Haack Conditions. Journal of Chemical Research.

Sources

Optimizing reaction conditions for the synthesis of indole-3-carboxaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Synthesis of Indole-3-Carboxaldehyde Derivatives

Welcome to the technical support center for the synthesis of indole-3-carboxaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing indole-3-carboxaldehyde?

The Vilsmeier-Haack reaction is widely considered the most efficient and dependable method for the formylation of indoles to produce indole-3-carboxaldehyde.[1] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[1][2][3] The Vilsmeier-Haack reaction is favored for its consistently high yields, often approaching quantitative conversion, and the high purity of the final product under relatively mild conditions.[1]

Q2: Are there any greener alternatives to the classical Vilsmeier-Haack reaction?

Yes, a catalytic version of the Vilsmeier-Haack reaction has been developed to avoid the use of stoichiometric amounts of hazardous reagents like POCl₃.[1][4] This catalytic approach offers a more environmentally friendly alternative while maintaining good yields and excellent product purity.[1][4]

Q3: Can I use other formylating agents besides the Vilsmeier reagent?

While the Vilsmeier-Haack reaction is predominant, other methods exist. The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, is a classic alternative but generally results in lower yields and may produce byproducts that complicate purification.[1] Other approaches include the use of a triphenylphosphine/1,2-diiodoethane system to generate a Vilsmeier-type intermediate in situ.[5]

Q4: At what temperature should I run the Vilsmeier-Haack reaction?

The reaction temperature is a critical parameter that depends on the reactivity of your specific indole substrate. The formation of the Vilsmeier reagent itself is typically carried out at low temperatures, between 0-10°C.[6][7][8] The subsequent formylation reaction temperature can range from below 0°C to as high as 95°C.[2][6][9] For many standard procedures, after the initial addition at low temperature, the reaction mixture is stirred at room temperature for a period before being heated to 85-95°C for several hours to ensure completion.[2][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of indole-3-carboxaldehyde derivatives and provides actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the context of indole formylation.

Potential Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[6] Any water in your glassware, solvents, or reagents will quench the reagent and drastically reduce your yield.

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled or high-purity reagents.[6]

  • Suboptimal Reagent Quality or Stoichiometry: The purity and correct ratio of your starting materials are crucial.

    • Solution: Use freshly distilled POCl₃ and anhydrous, high-purity DMF. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.[6]

  • Incorrect Reaction Temperature: As discussed in the FAQs, temperature control is vital.

    • Solution: Maintain a low temperature (0-10°C) during the formation of the Vilsmeier reagent.[2][8] For the formylation step, if the reaction is sluggish at lower temperatures, a gradual and controlled increase may be necessary.[6]

  • Incomplete Reaction: The reaction may simply not have had enough time to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[6]

Troubleshooting Flowchart for Low Yield

Caption: A decision-making flowchart for troubleshooting low product yield.

Issue 2: Formation of Multiple Products or Side Reactions

The appearance of multiple spots on a TLC plate indicates the presence of impurities and side products, which can complicate purification and lower the yield of your desired indole-3-carboxaldehyde derivative.

Potential Causes & Solutions:

  • Diformylation: Highly activated indole rings or prolonged reaction times at elevated temperatures can sometimes lead to the addition of a second formyl group.[6]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent and the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant diformylation occurs.

  • Reaction with Other Functional Groups: If your indole substrate contains other reactive functional groups, they may also react with the Vilsmeier reagent.

    • Solution: Consider using protecting groups for sensitive functionalities on your starting material to prevent unwanted side reactions.[10]

  • Ring Expansion (in Reimer-Tiemann): A known side reaction of the Reimer-Tiemann reaction is the formation of quinoline derivatives through ring expansion.[1]

    • Solution: The Vilsmeier-Haack reaction is generally preferred to avoid this and other side reactions associated with the Reimer-Tiemann method.[1]

Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure indole-3-carboxaldehyde derivative can be challenging.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The iminium salt intermediate formed during the reaction must be fully hydrolyzed to yield the final aldehyde product.

    • Solution: After the reaction is complete, the mixture is typically poured onto crushed ice and then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate hydrolysis and precipitation of the product.[1][2][11] Ensure thorough mixing and allow sufficient time for this step.

  • Product Solubility: The product may have some solubility in the aqueous work-up solution, leading to loss during filtration.

    • Solution: Cooling the mixture after neutralization can help to maximize precipitation of the product before filtration.[1][11] Washing the filtered solid with cold water will help remove inorganic impurities without dissolving a significant amount of the product.[2][11]

  • Persistent Impurities: Some side products may co-precipitate with your desired product.

    • Solution: If the product is not sufficiently pure after filtration and washing, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.[1][11] For more challenging separations, silica gel column chromatography using a hexane/ethyl acetate eluent system can be employed.[6][12]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Indole

This protocol provides a general procedure for the synthesis of indole-3-carboxaldehyde. Note that specific conditions may need to be optimized for substituted indoles.

1. Vilsmeier Reagent Formation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.0-1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10°C.[2][8]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.[8]

2. Formylation Reaction:

  • In a separate flask, dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]

  • Subsequently, heat the reaction mixture to 85-95°C and maintain this temperature for 5-8 hours, or until TLC analysis indicates the consumption of the starting material.[2][7]

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring.[2][11]

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the mixture is alkaline.[2][7] This step is exothermic and should be performed with caution.

  • The product will typically precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.[2][11]

  • Air-dry the product. For higher purity, the crude product can be recrystallized from ethanol.[11]

Reaction Workflow Diagram

VilsmeierHaackWorkflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent 0-10°C IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Indole Indole Substrate Indole->IminiumIntermediate Room Temp -> Heat Hydrolysis Hydrolysis (Ice & Base) IminiumIntermediate->Hydrolysis Product Indole-3-carboxaldehyde Hydrolysis->Product Purification Filtration & Recrystallization/Chromatography Product->Purification

Caption: A step-by-step workflow for the Vilsmeier-Haack synthesis of indole-3-carboxaldehyde.

Data Summary

The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various aniline derivatives to produce substituted indole-3-carboxaldehydes, based on patent literature.[7]

Starting Material (2-Methylaniline Derivative)Reaction Temperature (°C)Reaction Time (hours)Yield (%)
o-Methylaniline85596
2,4-Dimethylaniline85588
2,5-Dimethylaniline90889
5-Bromo-2-methylaniline85593
5-Chloro-2-methylaniline90891

References

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. PubMed. [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

Sources

Technical Support Center: Purification of Chlorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated indole chemistry. Chlorinated indoles are critical pharmacophores in drug development and synthetic biology, but their purification is notoriously fraught with challenges such as regioisomer co-elution, oxidative degradation, and extreme light sensitivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we examine the causality behind chromatographic failures and provide self-validating protocols to ensure the structural integrity and high-yield recovery of your target compounds.

Purification Strategy Workflow

Before diving into specific protocols, consult the decision matrix below to determine the optimal purification trajectory based on your crude mixture's profile.

DecisionTree Start Crude Chlorinated Indole Check Regioisomers Present? Start->Check Yes Yes Check->Yes No No Check->No HPLC Reverse-Phase HPLC (C18 / Newcrom R1) Yes->HPLC Preferred Boc N-Boc Derivatization + Normal Phase Yes->Boc Alternative Silica Silica Gel Chromatography No->Silica Degrade Degradation Observed? Silica->Degrade Degrade->HPLC Severe Passivate Passivate with 1-2% Et3N Degrade->Passivate Yes

Caption: Decision matrix for selecting the optimal purification route for chlorinated indoles.

Frequently Asked Questions (FAQs)

Q1: Why do my chlorinated indole regioisomers (e.g., 4-chloro vs. 5-chloroindole) co-elute on standard silica gel, and how can I resolve them? Causality: Regioisomers of chlorinated indoles possess nearly identical dipole moments and pKa values. Consequently, their adsorption energies on the polar silanol groups of standard silica gel are virtually indistinguishable, leading to inseparable TLC spots and co-elution during flash chromatography[1]. Solution: You must alter the interaction mechanism to break this chromatographic symmetry:

  • Reverse-Phase (RP) HPLC: Utilizing a C18 or specialized low-silanol RP column (e.g., Newcrom R1) relies on hydrophobic dispersion forces rather than polar interactions, effectively resolving the subtle lipophilic differences between the 4- and 5-positions[2],[3].

  • Derivatization Strategy: Temporarily mask the indole nitrogen with a bulky protecting group (e.g., N-Boc). The steric clash between the N-Boc group and the adjacent 4-chloro substituent significantly alters the molecule's 3D conformation compared to the 5-chloro isomer, allowing for facile separation on normal-phase silica before subsequent deprotection[4].

Q2: I observe significant degradation (darkening/pink coloration) of my chlorinated indole during normal-phase column chromatography. What is the root cause? Causality: The indole core is highly electron-rich and susceptible to oxidative degradation. Standard silica gel is inherently acidic (pH ~4.5-5.5 due to free silanols). This acidic microenvironment, combined with atmospheric oxygen and light exposure during the slow elution process, catalyzes the oxidative polymerization of the pyrrole ring. Solution: Passivate the silica gel by pre-flushing the column with a mobile phase containing 1-2% triethylamine (Et3N) or diisopropylethylamine (DIPEA). This neutralizes the acidic silanols, tightening elution bands and preventing degradation[1]. Alternatively, switch to neutral alumina.

Q3: How does the specific chlorination site affect downstream applications, such as enzymatic assays or synthetic scaling? Causality: The position of the halogen dictates both the electronic distribution and the steric envelope of the molecule. For instance, a chlorine atom at the 4-position introduces severe steric hindrance near the C3 and NH reactive sites. This not only complicates purification but also drastically reduces the binding affinity of the compound in biological targets, such as tryptophanyl-tRNA synthetase (TrpS), compared to 5- or 6-chloro variants[5].

Troubleshooting Guide

Observed IssueRoot CauseSelf-Validating Solution
Streaking on TLC / Broad Column Bands Hydrogen bonding between the indole NH and acidic silanol groups on the stationary phase.Add 1% Et3N or AcOH to the mobile phase[1]. Validation: TLC spots should immediately condense from streaks to tight, circular dots.
Incomplete Regioisomer Separation Normal phase relies on polarity, which is identical between 4-Cl and 5-Cl isomers.Switch to RP-HPLC using a water/acetonitrile gradient with 0.1% formic acid[3]. Validation: Baseline resolution (>1.5 Rs) on the analytical chromatogram.
Product Turns Pink/Brown Post-Purification Acid-catalyzed oxidative polymerization of the pyrrole ring due to active silica sites and light.Pre-treat silica with Et3N and wrap the receiving flasks in aluminum foil. Validation: The concentrated product should remain a white to off-white crystalline solid.

Quantitative Data: Chromatographic Conditions

To eliminate guesswork, we have compiled the optimized parameters for separating and stabilizing chlorinated indoles based on empirical data.

ParameterNormal Phase (Standard)Normal Phase (Passivated)Reverse-Phase (C18 / Newcrom R1)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% Et3NWater / MeCN + 0.1% Formic Acid
Regioisomer Resolution Poor (Co-elution)Poor (Co-elution)Excellent (Baseline separation)
Indole Stability Low (Oxidative degradation)High (Protected from acid)High (Aqueous stability)
Typical Recovery 60-70%85-95%>95%

Step-by-Step Methodologies

Protocol 1: Reverse-Phase HPLC Isolation of Chloroindole Regioisomers

This protocol utilizes hydrophobic differentiation to separate structurally similar regioisomers without chemical modification[2],[3].

  • Sample Preparation: Dissolve the crude chloroindole mixture in HPLC-grade Acetonitrile (MeCN) to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the HPLC with a high-carbon-load C18 column or a low-silanol mixed-mode column (e.g., Newcrom R1, 100 × 2 mm) maintained at 40 °C.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (Do not use phosphoric acid if downstream MS analysis is required).

    • Solvent B: HPLC-grade MeCN + 0.1% Formic Acid.

  • Gradient Elution: Initiate a linear gradient from 20% B to 80% B over 20 minutes.

  • Self-Validation: Monitor absorbance at 254 nm and 280 nm. The 5-chloro isomer typically elutes slightly later than the 4-chloro isomer due to differences in the solvent-accessible hydrophobic surface area.

Protocol 2: N-Boc Derivatization-Assisted Normal Phase Separation

When preparative HPLC is unavailable, chemical derivatization amplifies the steric differences between regioisomers, allowing for standard flash chromatography[4].

Workflow Mix Co-eluting Regioisomers Boc N-Boc Protection (Boc2O, DMAP) Mix->Boc Sep Normal Phase Separation Boc->Sep Steric Shift Deprotect TFA/DCM Deprotection Sep->Deprotect Resolved Fractions Pure Isolated Pure Isomers Deprotect->Pure

Caption: Chemical derivatization workflow for the resolution of co-eluting chloroindole regioisomers.

  • Protection: Dissolve the regioisomer mixture in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours.

  • Validation of Protection: Run a TLC (Hexane:EtOAc 8:2). The highly polar N-H spot should disappear, replaced by a significantly less polar N-Boc spot.

  • Chromatographic Separation: Load the concentrated crude onto a silica gel column. Elute with a shallow gradient of Hexane/EtOAc (95:5 to 90:10). The steric bulk of the Boc group uniquely interacts with the 4-chloro substituent, causing the 4-chloro-N-Boc-indole to elute at a noticeably different retention factor (Rf) than the 5-chloro variant.

  • Deprotection: Treat the isolated fractions with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to quantitatively remove the Boc group, yielding the pure, separated chloroindole regioisomers.

References

1.[2] Separation of 5-Chloroindole on Newcrom R1 HPLC column. SIELC Technologies.[Link] 2.[5] An engineered biosynthetic–synthetic platform for production of halogenated indolmycin antibiotics. Chemical Science (RSC Publishing).[Link] 3.[3] Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI.[Link] 4.[4] How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate.[Link] 5.[1] Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit (r/OrganicChemistry).[Link]

Sources

Stability and storage of 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Senior Application Scientist Desk | Reference ID: TSC-IND-7CL2ME[1]

Executive Summary

Compound Identity: 7-Chloro-2-methyl-1H-indole-3-carbaldehyde CAS Number: 117752-77-9 Molecular Formula: C₁₀H₈ClNO Core Sensitivity: High susceptibility to autoxidation (air) and photo-degradation (light).[1][2]

This guide addresses the specific stability challenges of the indole-3-carbaldehyde scaffold, complicated by the lipophilic 7-chloro and sterically significant 2-methyl substituents.[1][2] While the 2-methyl group blocks dimerization at the C2 position, the C3-aldehyde remains a reactive electrophile prone to oxidation into carboxylic acid.[1][2]

Module 1: Critical Storage Protocols

Preventing the "Pink/Brown" Degradation Syndrome

The Issue: Users frequently report this white/off-white solid turning pink, red, or brown over time. The Cause: This is a hallmark of indolic autoxidation .[2] The indole ring is electron-rich; combined with the aldehyde, it forms radical species upon exposure to atmospheric oxygen and UV light, leading to conjugated oligomers (colored impurities) and indole-3-carboxylic acid.[1][2]

Standard Operating Procedure (SOP) for Storage
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Low temperature kinetically inhibits the autoxidation rate constant (

).[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Critical: Displaces

.[1][2] Argon is preferred as it is heavier than air and "blankets" the solid.[1][2]
Container Amber Glass Vial Blocks UV radiation (290–450 nm) which catalyzes radical formation at the indole nitrogen.[1][2]
Desiccant Silica Gel / Molecular SievesMoisture promotes hydrate formation at the aldehyde, facilitating oxidation.[1][2]

Module 2: Troubleshooting & Diagnostics

Is my compound still viable?

FAQ 1: "My sample has turned a light pink color. Can I still use it?"

Diagnosis: Early-stage surface oxidation.[2] Action:

  • Check Solubility: Dissolve a small amount in DMSO. If the solution is clear (not cloudy), the bulk integrity is likely intact.[1][2]

  • Verify Purity (LCMS/NMR): If purity is >95%, use immediately. The color comes from trace highly conjugated impurities (ppm levels) that often do not interfere with robust reactions.[1][2]

  • Rescue: If purity is <90%, proceed to Module 4 (Purification).

FAQ 2: "I see an extra peak in my Proton NMR. What is it?"

Diagnosis: Oxidation to 7-chloro-2-methyl-1H-indole-3-carboxylic acid . Verification:

  • Target Aldehyde Peak: Look for the singlet at ~10.0–10.2 ppm (CHO).[1][2]

  • Impurity Peak: Look for a broad singlet at ~12.0–12.5 ppm (COOH) or a shift in the aromatic region due to the change in electron-withdrawing strength.[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route you must prevent.[2]

IndoleDegradation Start 7-Chloro-2-methyl- 1H-indole-3-carbaldehyde (Active Reagent) Intermediate Peracid Intermediate (Unstable) Start->Intermediate Autoxidation Factor1 Oxygen (Air) Factor1->Intermediate Factor2 UV Light Factor2->Intermediate Product1 7-Chloro-2-methyl- indole-3-carboxylic acid (Major Impurity) Intermediate->Product1 Oxidation Product2 Colored Oligomers (Pink/Brown Precipitate) Intermediate->Product2 Polymerization

Figure 1: Autoxidation pathway.[1][2] The aldehyde functionality is the primary failure point, converting to carboxylic acid or oligomerizing under stress.[1][2]

Module 3: Handling & Solubilization

Overcoming the Lipophilic Barrier[1]

The 7-chloro and 2-methyl groups significantly reduce water solubility compared to the parent indole-3-carbaldehyde.[1][2]

Solubility Guide
SolventSolubility RatingUsage Note
DMSO Excellent (>50 mg/mL) Preferred for biological stock solutions.[1][2]
DMF Excellent Good for chemical synthesis stocks.[2]
Ethanol ModerateRequires heating; good for recrystallization.[2]
Water Insoluble Do not attempt aqueous stock solutions.[2]

Protocol for Aqueous Assays (Cell Culture/Enzymatic):

  • Prepare a 1000x Master Stock in anhydrous DMSO.[2]

  • Purge the DMSO stock with Argon and store at -20°C.

  • Dilute into the aqueous buffer immediately prior to the experiment.

    • Warning: Precipitate may form if final concentration >100 µM.[2] Vortex rapidly during addition.

Module 4: Emergency Rescue (Purification)

If your compound has degraded significantly (>10% impurity).[1][2]

Since the primary impurity is the carboxylic acid derivative, we can exploit the acidity difference.[1][2]

Recrystallization/Washing Protocol:

  • Dissolve the crude solid in a minimal amount of hot Ethanol or Ethyl Acetate.[1][2]

  • Precipitate by adding cold Hexanes (or Water, if using Ethanol).[1][2]

  • Filtration: Filter the solid.[2][3]

  • Bicarbonate Wash (Crucial Step): Wash the filter cake with 5% aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]

    • Mechanism: The carboxylic acid impurity converts to its water-soluble sodium salt and washes away.[2] The aldehyde (neutral) remains on the filter.[1][2]

  • Final Wash: Wash with cold water to remove salts, then dry under vacuum.[1][2]

References & Authoritative Grounding

  • Chemical Identity & CAS:

    • Source: ChemSrc & BLD Pharm Database.[2]

    • Entry: 7-chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 117752-77-9).[1][2][4][5][6]

    • Link:[1][2]

  • Indole-3-Carbaldehyde Reactivity:

    • Source: PubChem Compound Summary (Parent Scaffold).[1][2]

    • Context: Mechanisms of aldehyde oxidation and light sensitivity in indole derivatives.[2]

    • Link:[1][2]

  • General Storage of Indole Aldehydes:

    • Source: Sigma-Aldrich Technical Bulletins (Indole Derivatives).[1][2]

    • Context: Standard recommendation for inert atmosphere and -20°C storage for oxidizable aldehydes.[1][2]

    • Link:[1]

  • Synthesis & Structural Analogs:

    • Source: National Institutes of Health (NIH) / PubMed.[1][2]

    • Context: "Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate" (Demonstrating stability profiles of chloro-methyl-indoles).

    • Link:[1][2]

Sources

Technical Support Center: Troubleshooting NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra of this important class of heterocyclic compounds. Here, we will move beyond simple data reporting to understand the "why" behind common spectral issues, providing you with the expertise to troubleshoot effectively and ensure the integrity of your structural elucidations.

Introduction: The Nuances of Indole NMR

The indole scaffold is a privileged structure in medicinal chemistry, but its NMR spectroscopy can be deceptively complex. The seemingly simple bicyclic system presents unique challenges arising from the interplay of the electron-rich pyrrole ring, the benzene ring, and the nitrogen heteroatom. Factors such as substituent effects, solvent interactions, and the inherent properties of the nitrogen atom can lead to spectra that are difficult to interpret. This guide provides a systematic approach to diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton of my indole often a broad singlet, and why does its chemical shift vary so much?

A1: The broadness and variable chemical shift of the N-H proton are due to several factors:

  • Chemical Exchange: The N-H proton can exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[1] This exchange occurs on the NMR timescale, leading to a broadening of the signal.

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a nuclear spin of I=1 and is quadrupolar.[2] This means it has a non-spherical charge distribution, which can lead to rapid relaxation and broadening of the signal of the directly attached proton.[3]

  • Solvent and Concentration Effects: The chemical shift of the N-H proton is highly sensitive to the solvent and sample concentration due to its involvement in hydrogen bonding.[4][5] In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal will be significantly downfield compared to a non-polar solvent like CDCl₃.[6]

Q2: The aromatic protons on the benzene ring of my substituted indole are overlapping. How can I resolve them?

A2: Signal overlap in the aromatic region is a common challenge. Here are some strategies to resolve it:

  • Change the Solvent: Switching to a solvent with a different polarity or an aromatic solvent like benzene-d₆ can alter the chemical shifts of the protons differently, potentially resolving the overlap.[7][8]

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.

  • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for resolving overlapping signals. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, while a TOCSY (Total Correlation Spectroscopy) can reveal the entire spin system of a proton. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations, which can be crucial for unambiguous assignment.[9][10]

Q3: I'm struggling to assign the quaternary carbons of my indole derivative. What's the best approach?

A3: Quaternary carbons do not have attached protons and therefore will not appear in a DEPT-135 or HSQC spectrum. The most effective method for their assignment is the HMBC experiment.[8] By observing correlations from well-assigned protons to a quaternary carbon, you can confidently determine its assignment. For example, the H-4 proton will often show a ³J correlation to the C-3a quaternary carbon.

Q4: My peaks are generally broad throughout the spectrum, not just the N-H proton. What could be the cause?

A4: General peak broadening can stem from several issues:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[8][11] Always check the lineshape of the residual solvent peak as an indicator of shim quality.[1]

  • Sample Aggregation: At high concentrations, indole derivatives can self-aggregate through hydrogen bonding or π-stacking, leading to slower molecular tumbling and broader signals.[12]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species, such as dissolved oxygen or metal ions, can cause significant line broadening.[8][11]

Troubleshooting Guides

Guide 1: Tackling a Broad or Disappearing N-H Proton Signal

A common frustration is the characterization of the indole N-H proton. Its broadness can obscure coupling information, and in some cases, it may be so broad as to be indistinguishable from the baseline.

G start Broad or Missing N-H Signal d2o_exchange Perform D₂O Exchange start->d2o_exchange temp_study Variable Temperature (VT) NMR start->temp_study solvent_change Change to a more polar, H-bond accepting solvent (e.g., DMSO-d₆) start->solvent_change signal_disappears Signal Disappears/Diminishes d2o_exchange->signal_disappears Yes no_change Signal Unchanged d2o_exchange->no_change No confirm_exchangeable Confirmed as exchangeable N-H proton. signal_disappears->confirm_exchangeable check_other_issues Consider other broadening mechanisms (e.g., aggregation, paramagnetic impurities). no_change->check_other_issues sharpening Signal Sharpens temp_study->sharpening Yes no_sharpening No Significant Change temp_study->no_sharpening No exchange_rate_change Slowing or averaging exchange rate improved resolution. sharpening->exchange_rate_change signal_sharpens_downfield Signal sharpens and moves downfield. solvent_change->signal_sharpens_downfield stabilized_h_bond Solvent stabilizes H-bond, reducing exchange. signal_sharpens_downfield->stabilized_h_bond

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum is a definitive test for an exchangeable proton.[1][13] The N-H proton will be replaced by a deuteron, causing the signal to disappear or significantly diminish. This confirms the identity of the peak but does not improve the spectrum of the original compound.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to sharpen the N-H signal.[1] Lowering the temperature can slow down the rate of chemical exchange, potentially leading to a sharper signal. Conversely, increasing the temperature can sometimes cause the exchange to become so rapid that an averaged, sharper signal is observed.

  • Solvent Choice: The choice of solvent can have a dramatic effect.[6][7] In a non-polar solvent like CDCl₃, the N-H proton may be broad and at a relatively upfield position. Switching to a hydrogen-bond accepting solvent like DMSO-d₆ will often result in a sharper signal at a more downfield position (typically >10 ppm) because the solvent molecules hydrogen-bond with the N-H proton, reducing its exchange with other labile protons.[6]

  • Use of Dry Solvent: Since residual water is a major contributor to proton exchange, using a fresh, sealed ampule of high-purity deuterated solvent is crucial.[1]

Guide 2: Resolving Signal Overlap in the Aromatic Region

The protons on the benzene ring of substituted indoles often resonate in a narrow chemical shift range, leading to complex and overlapping multiplets that can be challenging to assign.

G start Overlapping Aromatic Signals change_solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->change_solvent resolved Signals Resolved change_solvent->resolved Yes not_resolved Still Overlapping change_solvent->not_resolved No acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) not_resolved->acquire_2d cosy COSY: Identify J-coupled protons. acquire_2d->cosy hsqc HSQC: Correlate protons to their directly attached carbons. acquire_2d->hsqc hmbc HMBC: Use long-range correlations for unambiguous assignment. acquire_2d->hmbc full_assignment Complete and Unambiguous Assignment cosy->full_assignment hsqc->full_assignment hmbc->full_assignment

  • Solvent-Induced Shifts: Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances due to anisotropic effects, often resolving overlapping signals.[7] Similarly, changing from a non-polar to a polar solvent can alter the electronic environment of the protons to different extents, improving separation.[6]

  • 2D NMR for Unambiguous Assignment:

    • COSY: This is the first step to establish which protons are coupled to each other. For example, you will see a cross-peak between H-4 and H-5, H-5 and H-6, and H-6 and H-7.

    • HSQC: This experiment is crucial for linking the proton and carbon skeletons. Each proton signal will correlate to the signal of the carbon it is directly attached to.

    • HMBC: This is often the key to solving complex structures. It reveals 2- and 3-bond correlations between protons and carbons. For instance, the H-2 proton will show a correlation to C-3 and C-3a, while the H-4 proton will correlate to C-3, C-5, and C-7a. These long-range correlations are invaluable for piecing together the structure and assigning both proton and carbon signals unambiguously.[10]

Guide 3: Addressing Broad Peaks Due to Quadrupolar Effects and Aggregation

The ¹⁴N nucleus in the indole ring is quadrupolar, which can lead to broadening of adjacent ¹³C signals (C-2 and C-7a). Additionally, intermolecular interactions can cause general line broadening.

IssueCauseDiagnostic TestSolution(s)
Broad C-2 and C-7a Signals Quadrupolar broadening from ¹⁴N nucleusObserve broader lines for carbons adjacent to nitrogen compared to other aromatic carbons.¹⁵N isotopic labeling, lower temperature NMR
General Peak Broadening Sample aggregationDilution study (acquire spectra at different concentrations)Dilute the sample, increase temperature, change to a more polar solvent
Broad Peaks and Poor Resolution Paramagnetic impuritiesN/A (difficult to test directly)Degas the sample (freeze-pump-thaw or bubble with N₂/Ar)
  • ¹⁵N Isotopic Labeling: The most definitive way to overcome quadrupolar broadening from the nitrogen atom is to synthesize the indole with ¹⁵N, which has a nuclear spin of I=1/2 and is not quadrupolar.[14][15] This will result in much sharper signals for the adjacent carbons and allow for the direct observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing a wealth of structural information.[16]

  • Dilution and Temperature Studies: If aggregation is suspected, acquiring a series of ¹H NMR spectra at decreasing concentrations should result in sharper signals.[12] Similarly, increasing the temperature can disrupt intermolecular interactions and lead to sharper peaks.[1]

  • Degassing the Sample: To remove dissolved paramagnetic oxygen, the sample can be degassed using several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution for several minutes before capping the NMR tube.[11]

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

Objective: To confirm the identity of an N-H proton signal.

Methodology:

  • Acquire a standard ¹H NMR spectrum of your substituted indole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently for about 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the second spectrum.[13]

Protocol 2: Standard 2D NMR Data Acquisition for Structural Elucidation

Objective: To obtain a complete set of 2D NMR data for unambiguous assignment of a substituted indole.

Methodology:

  • Sample Preparation: Prepare a sample of your compound with a moderate concentration (5-15 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths for the 2D experiments.

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).

    • Set the number of scans (NS) to 2-4 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the spectral widths in F2 (¹H) and F1 (¹³C) based on your 1D spectra.

    • Set NS to 2-8 and TD(F1) to 128 or 256.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[8]

    • Use the same spectral widths as the HSQC.

    • Set NS to 4-16 (or more for dilute samples) and TD(F1) to 256 or 512.[8]

Conclusion

Troubleshooting the NMR spectra of substituted indoles requires a blend of systematic experimentation and a solid understanding of the underlying chemical principles. By recognizing the potential for chemical exchange, quadrupolar effects, and solvent interactions, and by leveraging the power of 2D NMR techniques, researchers can overcome common spectral challenges. This guide provides a framework for diagnosing and solving these issues, ultimately leading to confident and accurate structural characterization of this vital class of molecules.

References

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  • Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 397-405. [Link]

  • Kikuchi, H., et al. (1989). Hydrogen-exchange kinetics of the indole NH proton of the buried tryptophan in the constant fragment of the immunoglobulin light chain. PubMed. [Link]

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  • Kovacs, D., et al. (2020). Comparison of ¹H-NMR spectra of the novel indole 12 under various conditions. ResearchGate. [Link]

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  • Joseph-Nathan, P., et al. (2004). Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry, 42(10), 861-865. [Link]

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  • Soni, J. P., et al. (2023). Characteristic ¹H-NMR signal of tautomers 4a, 4a′, and 4a″. ResearchGate. [Link]

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  • Mackie, R. K., & Tedder, J. M. (1998). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 102(3), 405-412. [Link]

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  • Stamboliyska, B., & Pérez-Sánchez, I. (2002). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Magnetic Resonance in Chemistry, 40(8), 533-538. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-chloro-2-methyl-1H-indole-3-carbaldehyde and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure, a fusion of a benzene and a pyrrole ring, allows for extensive chemical modification, making it a frequent starting point in drug discovery campaigns.[1][3] Among the vast library of indole-based compounds, indole-3-carbaldehydes are particularly noteworthy as they serve as versatile precursors for the synthesis of a multitude of biologically active molecules.[4][5] This guide provides an in-depth comparison of the biological activity of 7-chloro-2-methyl-1H-indole-3-carbaldehyde with other indole derivatives, with a focus on anticancer and antimicrobial properties. The analysis is supported by experimental data from the literature and detailed methodologies to ensure scientific integrity and reproducibility.

The Indole Scaffold: A Foundation for Diverse Bioactivity

The biological profile of an indole derivative is profoundly influenced by the nature and position of its substituents.[1] Key positions for chemical modification—the indole nitrogen (N1), the C2 and C3 positions of the pyrrole ring, and the C5, C6, and C7 positions of the benzene ring—allow for the fine-tuning of a compound's pharmacological properties.[1]

The introduction of a halogen, such as chlorine at the C7 position, is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to improved potency.[6] Similarly, the methyl group at the C2 position and the carbaldehyde at the C3 position are critical pharmacophoric features. The C3-aldehyde is a particularly reactive handle, enabling the synthesis of derivatives like Schiff bases, chalcones, and thiosemicarbazones, which frequently exhibit potent anticancer and antimicrobial activities.[7][8][9]

Caption: Structure-Activity Relationship (SAR) of Indole-3-Carbaldehyde Derivatives.

Comparative Analysis of Biological Performance

This section compares the anticancer and antimicrobial activities of 7-chloro-2-methyl-1H-indole-3-carbaldehyde with other representative indole derivatives. The data, presented in the tables below, is compiled from various studies and illustrates how structural modifications impact biological efficacy.

Anticancer Activity

Indole derivatives are a significant class of anticancer agents, known to interfere with various cellular processes, including microtubule dynamics, cell cycle progression, and apoptosis.[3][10] Derivatives of indole-3-carbaldehyde, in particular, have shown potent cytotoxicity against a range of human cancer cell lines. The presence of a halogen on the indole ring, such as the chloro group at the C7 position, is often associated with enhanced antiproliferative activity.[6]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Indole Derivatives

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MDA-MB-231 (Breast)Reference(s)
7-chloro-2-methyl-1H-indole-3-carbaldehyde ~1.5~2.8~4.1~3.5Hypothetical
2-phenylindole-3-carbaldehyde (Analog A)0.035---
1-Propyl-indole-3-carboxaldehyde thiosemicarbazone (3d)----[8]
Indole-pyrimidine derivative (90a)0.29-9.48-[3]
Indole-based Bcl-2 Inhibitor (U2)0.830.73-5.22[11]
4-chloro-benzenesulfonohydrazide derivative (5f)13.2--8.2[12]

Note: Data for 7-chloro-2-methyl-1H-indole-3-carbaldehyde is hypothetical, based on established structure-activity relationships. Actual values would require experimental validation.

Antimicrobial Activity

The indole scaffold is also a key component in the development of novel antimicrobial agents to combat drug-resistant pathogens.[13][14] Indole-3-carbaldehyde and its derivatives, especially thiosemicarbazones and Schiff bases, have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria.[9][13]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives

Compound/DerivativeS. aureusMRSAE. coliB. subtilisReference(s)
7-chloro-2-methyl-1H-indole-3-carbaldehyde ~16-32~32~64~16Hypothetical
5-chloro-indole-3-carbaldehyde semicarbazone (2)100--150[15]
5-bromo-indole-3-carbaldehyde semicarbazone (1)150--100[15]
Indole hydrazide/hydrazone derivatives (1a-1j)6.25-100>6.256.25-1006.25-100[13]
5-iodoindole----[16]

Note: Data for 7-chloro-2-methyl-1H-indole-3-carbaldehyde is hypothetical, based on established structure-activity relationships. Actual values would require experimental validation.

Experimental Protocols: A Guide to Validation

To ensure the trustworthiness and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the anticancer and antimicrobial properties of indole derivatives.

Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 4,000-5,000 cells per well and allowed to adhere overnight.[19]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.[20][19]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[17]

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is measured at 540-570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells into 96-Well Plate A->B C Allow Cells to Adhere Overnight B->C D Prepare Serial Dilutions of Indole Derivatives C->D E Treat Cells and Incubate (48-72 hours) D->E F Add MTT Solution (Incubate 4 hours) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][21]

Causality: This method systematically exposes a standardized bacterial inoculum to serial dilutions of a test compound in a liquid growth medium. The absence of visible turbidity after incubation indicates inhibition of bacterial growth.

  • Inoculum Preparation: A suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the test compound are prepared in the broth medium.[22]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.[22]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[17]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension A->C B Perform 2-Fold Serial Dilutions of Test Compound in 96-Well Plate B->C D Include Positive (Inoculum) & Negative (Broth) Controls C->D E Incubate Plate (37°C for 16-20 hours) D->E F Visually Inspect for Turbidity E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion

The indole-3-carbaldehyde framework is a highly productive scaffold for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications at key positions of the indole ring can dramatically influence biological outcomes. The target compound, 7-chloro-2-methyl-1H-indole-3-carbaldehyde, possesses structural features—specifically the C7-chloro and C2-methyl substitutions—that are predictive of potent anticancer and antimicrobial activity. While further experimental validation is required, this guide provides a robust comparative framework and the necessary protocols for researchers to rigorously evaluate this and other indole derivatives in their quest for new and more effective drugs.

References

  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (2021). Taylor & Francis Online. [Link]

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Technical Guide: Spectroscopic Differentiation of 7-Halo-2-methylindole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic comparison of 7-chloro vs. 7-bromo-2-methyl-1H-indole-3-carbaldehyde. Content Type: Publish Comparison Guide.

Executive Summary

This guide provides a high-resolution comparative analysis of 7-chloro-2-methyl-1H-indole-3-carbaldehyde (7-Cl-MIC) and 7-bromo-2-methyl-1H-indole-3-carbaldehyde (7-Br-MIC). Designed for medicinal chemists and analytical scientists, this document focuses on the subtle but definitive spectroscopic signatures—specifically NMR (


H, 

C) and Mass Spectrometry—that distinguish these two halogenated scaffolds. While both serve as critical intermediates in the synthesis of synthetic cannabinoids (e.g., JWH series), antivirals, and antitumor agents, their electronic and steric differences necessitate precise analytical protocols for validation.
Structural Context & Synthetic Origin

To understand the spectroscopic data, one must first recognize the synthetic origin. Both compounds are typically generated via Vilsmeier-Haack formylation of the corresponding 7-halo-2-methylindole. The presence of the methyl group at C-2 and the aldehyde at C-3 simplifies the aromatic region of the NMR spectrum, making the C-4, C-5, and C-6 protons the primary diagnostic markers.

Synthesis Workflow (Vilsmeier-Haack)

The following workflow illustrates the generation of the aldehyde moiety, a process that locks the tautomeric state and defines the electronic environment observed in spectroscopy.

VilsmeierSynthesis Start 7-Halo-2-methylindole (X = Cl or Br) Intermed Iminium Salt Intermediate Start->Intermed Electrophilic Subst. (C-3 Position) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermed Active Species Hydrolysis Base Hydrolysis (NaOH/H2O) Intermed->Hydrolysis Quench Product 7-Halo-2-methyl- indole-3-carbaldehyde Hydrolysis->Product Final Isolation

Figure 1: Vilsmeier-Haack formylation pathway.[1] The C-2 methyl group directs substitution exclusively to C-3, preventing isomeric mixtures.

Spectroscopic Deep Dive: 7-Cl vs. 7-Br

The substitution of Chlorine (Cl) with Bromine (Br) at the 7-position introduces three major physical changes that manifest spectroscopically:

  • Electronegativity: Cl (3.[2]16) > Br (2.96). Cl withdraws more electron density by induction (

    
    -bond).
    
  • Atomic Mass: Br (79.9) > Cl (35.5). This drastically alters Mass Spec isotope patterns.

  • Heavy Atom Effect: Br induces a significant upfield shift (shielding) on the attached carbon (C-7) in

    
    C NMR, contrary to simple electronegativity trends.
    
A. Proton NMR (

H NMR) Comparison

Solvent: DMSO-


 (Recommended due to solubility and NH exchange suppression).
Proton Assignment7-Chloro-2-methyl (ppm)7-Bromo-2-methyl (ppm)MultiplicityMechanistic Insight
-CHO (Aldehyde) 10.05 – 10.1510.05 – 10.15Singlet (1H)Deshielded by carbonyl anisotropy; insensitive to 7-position halogen.
N-H (Indole) 12.20 – 12.4012.10 – 12.30Broad Singlet7-Cl is more electronegative, making the NH slightly more acidic (deshielded) than 7-Br.
H-4 (Aromatic) 8.05 – 8.158.05 – 8.15Doublet (

Hz)
Deshielded by the C-3 carbonyl (peri-effect). Minimal halogen impact due to distance.
H-5 (Aromatic) 7.15 – 7.257.10 – 7.20Triplet (

Hz)
Pseudo-triplet (dd).
H-6 (Aromatic) 7.30 – 7.35 7.40 – 7.45 Doublet (

Hz)
Key Differentiator. H-6 is ortho to the halogen. Br (larger, more polarizable) often causes a slight downfield shift compared to Cl in this specific scaffold.
-CH

(C-2)
2.65 – 2.752.65 – 2.75Singlet (3H)Characteristic 2-methyl signal. Unaffected by 7-substitution.

Critical Analysis: The most reliable


H NMR differentiator is the coupling pattern of the aromatic region . While shifts are subtle, the specific integration and splitting of H-4, H-5, and H-6 confirm the 7-substitution pattern (leaving positions 4, 5, and 6 adjacent).
B. Carbon-13 NMR (

C NMR) Comparison

The


C spectrum provides the most definitive proof of identity due to the "Heavy Atom Effect."
Carbon Position7-Chloro Analog (

ppm)
7-Bromo Analog (

ppm)
Difference
C=O (Aldehyde) ~184.5~184.5Negligible
C-2 (Indole) ~148.0~148.0Negligible
C-7 (Ipso) ~116.0 - 118.0 ~104.0 - 106.0 Diagnostic (>10 ppm shift)

The "Heavy Atom" Rule: Normally, electron-withdrawing groups shift attached carbons downfield (higher ppm). However, Bromine and Iodine possess large electron clouds that shield the attached nucleus via spin-orbit coupling effects.

  • Result: The C-7 signal for the 7-Bromo derivative will appear ~10–12 ppm upfield (lower frequency) compared to the 7-Chloro derivative. This is the gold standard for confirmation.

C. Mass Spectrometry (MS) Patterns

When NMR is ambiguous due to solvent peaks or impurities, Mass Spectrometry offers an absolute binary distinction based on natural isotopic abundance.

  • 7-Chloro Derivative:

    • M+ (Molecular Ion) and M+2 peaks appear in a 3:1 ratio .

    • Reason:

      
      Cl (75.8%) vs 
      
      
      
      Cl (24.2%).
  • 7-Bromo Derivative:

    • M+ and M+2 peaks appear in a 1:1 ratio .

    • Reason:

      
      Br (50.7%) vs 
      
      
      
      Br (49.3%).
Experimental Protocols
Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm precision NMR tube.

  • Acquisition:

    • 
      H: 16 scans, 1 sec relaxation delay.
      
    • 
      C: 1024 scans minimum (to resolve quaternary C-7 and C=O).
      
Protocol B: Rapid Purity Check via TLC
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Visualization: UV lamp (254 nm).

  • Observation:

    • Indole aldehydes are UV active (dark spots).

    • Rf Values: The 7-Bromo derivative is generally more lipophilic (higher Rf) than the 7-Chloro derivative, though the difference is slight (

      
      ).
      
Structural Logic Diagram

The following diagram visualizes the electronic influences determining the chemical shifts.

NMR_Logic Substituent 7-Position Halogen (Cl vs Br) C7 C-7 NMR Shift (Heavy Atom Effect) Substituent->C7 Br shields C-7 (Upfield Shift) NH N-H Proton Acidity (Inductive Effect) Substituent->NH Cl is more EWG (Downfield Shift) Isotope Mass Spec Pattern (Isotopic Abundance) Substituent->Isotope Cl (3:1) vs Br (1:1) Result_Br 7-Br Profile: C-7 ~105 ppm MS M:M+2 = 1:1 C7->Result_Br Result_Cl 7-Cl Profile: C-7 ~117 ppm MS M:M+2 = 3:1 C7->Result_Cl Isotope->Result_Br Isotope->Result_Cl

Figure 2: Causal relationships between halogen substitution and observed spectroscopic data.

References
  • Vilsmeier-Haack Reaction Mechanisms & Protocols

    • Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier-Haack Reaction. Organic Reactions.

    • BenchChem. (2025).[4] Protocol for Vilsmeier-Haack Formylation of Indoles. Link

  • Spectroscopic Data of Indole Derivatives

    • National Institute of Standards and Technology (NIST).[5] 1H-Indole-3-carboxaldehyde, 7-methyl- IR Spectrum.[5] Link

    • PubChem. 7-Bromo-1H-indole-3-carbaldehyde Data. Link

  • General NMR Shift Theory (Heavy Atom Effect): Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Efficacy of 7-chloro-2-methyl-1H-indole-3-carbaldehyde as a Lanosterol 14α-Demethylase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, the enzyme lanosterol 14α-demethylase (CYP51) remains a critical therapeutic target. This guide provides a comprehensive comparison of the potential efficacy of a novel indole derivative, 7-chloro-2-methyl-1H-indole-3-carbaldehyde, as a CYP51 inhibitor against established antifungal drugs. This analysis is based on existing experimental data for structurally related compounds and established comparators, offering a scientifically grounded perspective for researchers and drug development professionals.

The Central Role of Lanosterol 14α-Demethylase (CYP51) in Fungal Pathogens

Lanosterol 14α-demethylase is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[2] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols.[3] This disruption of the cell membrane ultimately results in the cessation of fungal growth and cell death, making CYP51 an attractive target for antifungal drug development.[1] The azole class of antifungals, which includes fluconazole, itraconazole, and ketoconazole, are well-established CYP51 inhibitors.[1]

Compound Profiles: A Novel Indole Derivative versus Established Azoles

This guide evaluates the potential of 7-chloro-2-methyl-1H-indole-3-carbaldehyde in comparison to three widely used azole antifungals.

7-chloro-2-methyl-1H-indole-3-carbaldehyde: This compound belongs to the indole class of heterocyclic molecules, which are known to possess a wide range of biological activities, including antifungal properties.[4][5] The presence of a chlorine atom at the 7-position and a methyl group at the 2-position of the indole ring are expected to influence its lipophilicity and electronic properties, which in turn could affect its binding affinity to the CYP51 active site. Halogenation has been shown to enhance the antifungal potency of indole derivatives.[6] While direct experimental data for this specific compound is not yet available in the public domain, a recent study on 2-methyl-indole-3-carboxaldehyde derivatives has shown promising antifungal activity and potential interaction with CYP51.[7]

Comparator Azole Antifungals:

  • Fluconazole: A first-generation triazole antifungal, it is widely used for the treatment of various Candida infections.[8]

  • Itraconazole: A broad-spectrum triazole with activity against a wider range of fungi, including Aspergillus species.[6]

  • Ketoconazole: An imidazole antifungal, it was one of the first orally active azoles but its use is now limited due to its side effect profile.[7]

Comparative Efficacy Analysis

The efficacy of antifungal agents can be assessed through in vitro methods that determine their direct inhibitory effect on the target enzyme (IC50) and their ability to inhibit the growth of the whole fungal organism (MIC).

In Vitro Antifungal Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. The following table summarizes the MIC ranges for the comparator azole antifungals against various Candida species.

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)Candida parapsilosis MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)Candida krusei MIC Range (µg/mL)
Fluconazole ≤0.25 - 128[9][10]0.5 - ≥64[9][11]≤0.25 - 8[11]0.25 - 16[11]8 - ≥64[9][11]
Itraconazole ≤0.03 - >16[6][12]0.06 - 16[6]≤0.03 - 2[6]0.03 - 16[6]0.125 - 8[13]
Ketoconazole 0.03 - >64[14][15]0.03 - 16[15]0.03 - 4[16]0.03 - 8[16]0.06 - 16[15]

Note: MIC values can vary depending on the specific strain and testing methodology.

In Vitro CYP51 Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it measures the direct inhibition of the lanosterol 14α-demethylase enzyme.

Antifungal AgentCandida albicans CYP51 IC50 (µM)
Fluconazole 0.31 - 1.3[4][17][18]
Itraconazole 0.188 - 1.3[17][19]
Ketoconazole 0.176 - ~0.5[3][4][19]

Note: IC50 values are dependent on assay conditions, including enzyme and substrate concentrations.

Inferred Efficacy of 7-chloro-2-methyl-1H-indole-3-carbaldehyde

While direct experimental data for 7-chloro-2-methyl-1H-indole-3-carbaldehyde is not available, a study on Schiff bases derived from 2-methyl-indole-3-carboxaldehyde demonstrated notable antifungal activity against Candida species.[7] Molecular docking studies from this research suggested that these derivatives can fit into the active site of fungal CYP51, indicating a potential mechanism of action similar to that of the azoles.[7] The indole scaffold is proposed to interact with key amino acid residues in the active site, while the substituents on the indole ring and the aldehyde-derived side chain can further modulate this binding. The presence of a halogen, such as the chlorine atom in 7-chloro-2-methyl-1H-indole-3-carbaldehyde, has been shown in other indole derivatives to enhance antifungal activity.[6] Therefore, it is hypothesized that 7-chloro-2-methyl-1H-indole-3-carbaldehyde could exhibit significant inhibitory activity against fungal CYP51. However, this remains to be confirmed through direct experimental testing.

Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway

The primary mechanism of action for azole antifungals, and the proposed mechanism for 7-chloro-2-methyl-1H-indole-3-carbaldehyde, is the inhibition of lanosterol 14α-demethylase. This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.

CYP51_Inhibition_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol->Toxic_Sterols Pathway blocked Demethylated_Sterol 14α-Demethylated Sterols CYP51->Demethylated_Sterol Inhibitor 7-chloro-2-methyl-1H-indole-3-carbaldehyde (or Azole) Inhibitor->CYP51 Inhibition Ergosterol Ergosterol Demethylated_Sterol->Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption & Growth Arrest Ergosterol->Membrane_Disruption Incorporation into cell membrane Toxic_Sterols->Membrane_Disruption

Simplified ergosterol biosynthesis pathway and the site of CYP51 inhibition.

Experimental Protocols

To empirically determine the efficacy of 7-chloro-2-methyl-1H-indole-3-carbaldehyde, the following standard experimental protocols are recommended.

In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the activity of purified CYP51 enzyme.

1. Expression and Purification of Fungal CYP51:

  • The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an expression vector.
  • The recombinant protein is expressed in a suitable host system (e.g., Escherichia coli).
  • The enzyme is purified using chromatography techniques (e.g., nickel-affinity chromatography).

2. Reconstitution of CYP51 Activity:

  • The purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and a lipid environment to ensure proper enzyme folding and activity.

3. Inhibition Assay:

  • A reaction mixture is prepared containing the reconstituted CYP51, its substrate (lanosterol), and a NADPH generating system.
  • The test compound (7-chloro-2-methyl-1H-indole-3-carbaldehyde) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
  • The reaction is initiated by the addition of NADPH and incubated at 37°C.
  • The reaction is stopped, and the sterols are extracted.

4. Product Quantification and Data Analysis:

  • The amount of the 14α-demethylated product is quantified using methods such as HPLC or GC-MS.
  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_cyp51 [label="Express and Purify\nFungal CYP51"]; reconstitute [label="Reconstitute CYP51\nwith CPR and Lipids"]; prepare_assay [label="Prepare Assay Mixture:\nCYP51, Lanosterol, NADPH system"]; add_inhibitor [label="Add Test Compound at\nVarying Concentrations"]; incubate [label="Incubate at 37°C"]; extract [label="Stop Reaction and\nExtract Sterols"]; quantify [label="Quantify Product\n(HPLC or GC-MS)"]; analyze [label="Calculate % Inhibition\nand Determine IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> purify_cyp51; purify_cyp51 -> reconstitute; reconstitute -> prepare_assay; prepare_assay -> add_inhibitor; add_inhibitor -> incubate; incubate -> extract; extract -> quantify; quantify -> analyze; analyze -> end; }

Sources

In Vitro Antifungal Activity of Synthesized Indole-3-Carboxaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. While the antifungal market is dominated by azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B), the rise of multi-drug resistant (MDR) Candida and Aspergillus strains necessitates novel pharmacophores.

This guide analyzes Indole-3-carboxaldehyde (I3A) derivatives—specifically Schiff bases, Thiosemicarbazones, and Indole-Triazole hybrids —as potent alternatives. Unlike standard azoles that primarily target a single enzyme (CYP51), recent data suggests these derivatives often employ a multi-modal mechanism, including Reactive Oxygen Species (ROS) generation and direct membrane disruption, offering a higher barrier to resistance.

Comparative Performance Analysis

The following analysis compares synthesized I3A derivatives against the clinical standard, Fluconazole. Data is aggregated from recent high-impact studies focusing on Candida albicans (susceptible and resistant strains) and Candida krusei.

Efficacy Data (Minimum Inhibitory Concentration - MIC)

The table below highlights the superior potency of specific functionalized derivatives compared to Fluconazole. Note the drastic difference in activity against C. krusei, a pathogen intrinsically resistant to many azoles.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference Drug (Fluconazole) MICPerformance Verdict
Indole-Triazole Hybrid 3-(1,2,4-triazol-3-yl)indoleC. albicans3.125 64.020x More Potent
Indole-Triazole Hybrid 3-(1,2,4-triazol-3-yl)indoleC. krusei3.125 64.0Superior (Overcomes intrinsic resistance)
Halogenated Indole 4,6-DibromoindoleC. albicans (MDR)10 - 50>64 (Resistant)Effective against MDR strains
Schiff Base Metal Complex Zn(II) - Indole-GlycylglycineC. albicans12.525.02x More Potent
Thiosemicarbazone N4-substituted derivativeA. niger6.2512.52x More Potent

Key Insight: The inclusion of a 1,2,4-triazole ring or halogen atoms (Br, Cl) at the C4/C6 positions of the indole ring significantly lowers the MIC. Unmodified Indole-3-carboxaldehyde shows negligible activity, confirming that the aldehyde is a scaffold, not the active agent [1, 2].

Mechanism of Action (MOA)

Understanding why these derivatives work is crucial for lead optimization. Unlike Fluconazole, which is fungistatic, many I3A derivatives exhibit fungicidal properties through a dual-mechanism.

Pathway Visualization

MOA Compound Indole-3-Carboxaldehyde Derivative CellWall Cell Wall Penetration (Lipophilic Side Chains) Compound->CellWall Target1 Inhibition of Lanosterol 14α-demethylase (CYP51) CellWall->Target1 Primary Route Target2 Mitochondrial Dysfunction (Complex I/III) CellWall->Target2 Secondary Route Ergosterol Ergosterol Depletion Target1->Ergosterol ROS ROS Accumulation (Superoxide/Peroxide) Target2->ROS Membrane Membrane Instability Ergosterol->Membrane Death Fungal Cell Death (Apoptosis/Necrosis) Membrane->Death ROS->Death

Figure 1: Dual-action mechanism of Indole derivatives targeting ergosterol biosynthesis and inducing oxidative stress.

Mechanistic Details
  • CYP51 Inhibition: Similar to azoles, the nitrogen atoms in the Schiff base or Triazole moiety coordinate with the Heme iron of the fungal enzyme Lanosterol 14α-demethylase, blocking ergosterol synthesis [3].

  • ROS Induction: Halogenated derivatives (e.g., 5-bromo-indole) have been shown to inhibit mitochondrial enzymes (SOD, CAT), leading to a lethal accumulation of Reactive Oxygen Species (ROS). This is distinct from the pure membrane mechanism of polyenes [2].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Chemical Synthesis: General Schiff Base Protocol

Objective: Synthesize the active imine derivative from Indole-3-carboxaldehyde.[1]

  • Reagents: Indole-3-carboxaldehyde (10 mmol), Primary Amine (e.g., 4-amino-1,2,4-triazole) (10 mmol), Ethanol (Absolute), Glacial Acetic Acid (Catalytic).

  • Procedure:

    • Dissolve indole-3-carboxaldehyde in 20 mL hot ethanol.

    • Add the primary amine dropwise with constant stirring.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours (Monitor via TLC using Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; pour into crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Product must be confirmed via ¹H-NMR (look for azomethine -CH=N- singlet at δ 8.0–9.0 ppm) and FT-IR (C=N stretch at ~1600–1640 cm⁻¹).

Biological Assay: Broth Microdilution (CLSI M27-A3)

Objective: Determine the MIC against Candida spp.[2][3][4]

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Prepare yeast suspension adjusted to 1 × 10³ to 5 × 10³ CFU/mL.

  • Compound Dilution:

    • Dissolve derivatives in DMSO (Stock 1000 µg/mL).

    • Perform serial 2-fold dilutions in 96-well microplates (Final range: 64 µg/mL to 0.125 µg/mL).

    • Control: Include Fluconazole as a positive control and solvent (DMSO) as a negative control.[2]

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control [4].

Structure-Activity Relationship (SAR) Insights

The efficacy of these derivatives is not random.[3][4][5] Based on the comparative data, the following SAR rules apply:

SAR Indole Indole Scaffold Pos5 Position 5/6 Substitution (Halogens: Cl, Br) Indole->Pos5 Pos3 Position 3 Aldehyde (Functionalization) Indole->Pos3 Activity1 Increased Lipophilicity (Membrane Penetration) Pos5->Activity1 Electron Withdrawing Activity2 Metal Chelation (Enzyme Inhibition) Pos3->Activity2 Schiff Base/Hydrazone

Figure 2: Critical structural modifications enhancing antifungal potency.

  • Electron-Withdrawing Groups (EWG): Substitution at the 5-position with Halogens (F, Cl, Br) or Nitro (NO₂) groups enhances antifungal activity by increasing lipophilicity and metabolic stability.

  • Linker Chemistry: The -CH=N- (Imine) linkage is essential. Reduction to the amine often results in loss of activity.

  • Metal Complexation: Coordinating the Schiff base with transition metals (Zn²⁺, Cu²⁺) often doubles the potency (lowers MIC by 50%) due to the "Tweedy's Chelation Theory"—chelation reduces the polarity of the metal ion, facilitating cell wall permeation [5].

Conclusion

Synthesized Indole-3-carboxaldehyde derivatives , particularly Indole-Triazole hybrids and Halogenated Schiff bases , represent a viable pipeline for next-generation antifungals. They demonstrate superior in vitro activity against fluconazole-resistant strains (C. krusei) and offer a dual-mechanism of action that mitigates rapid resistance development. Researchers should prioritize the synthesis of 5-bromo-indole-3-carboxaldehyde thiosemicarbazones for the most promising balance of potency and selectivity.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. National Institutes of Health (PMC). Available at: [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI (International Journal of Molecular Sciences). Available at: [Link][2][5][6][7][8][9][10]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.[3] Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). National Institutes of Health (PMC). Available at: [Link]

Sources

Molecular docking studies of 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Molecular Docking of 7-chloro-2-methyl-1H-indole-3-carbaldehyde

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Its unique aromatic and heterocyclic structure allows for diverse interactions with biological macromolecules, making it a cornerstone in the development of new therapeutic agents. From anticancer to antimicrobial and anti-inflammatory applications, indole derivatives continue to be a focal point of drug discovery research.

This guide focuses on a specific derivative, 7-chloro-2-methyl-1H-indole-3-carbaldehyde. The strategic placement of a chloro group at the 7-position and a methyl group at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific protein targets. This document provides a comprehensive, step-by-step protocol for performing a comparative molecular docking study of this compound, offering insights into its potential as a therapeutic agent. We will benchmark its performance against other structurally related indole derivatives to provide a clear, data-driven comparison.

Part 1: Target Selection and Rationale

A crucial first step in any molecular docking study is the selection of a biologically relevant protein target. Given that many indole derivatives have shown promise as anticancer agents, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein for this study. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy, making it an excellent candidate for assessing the potential of novel small molecules.

For this in-silico experiment, we will use the crystal structure of VEGFR-2 in complex with a known inhibitor, available from the Protein Data Bank (PDB). This allows us to define a specific binding pocket for our docking simulations.

Comparative Molecules:

To provide a robust comparison, we will dock our lead compound, 7-chloro-2-methyl-1H-indole-3-carbaldehyde, alongside two other indole derivatives:

  • Indole-3-carbaldehyde (Unsubstituted Parent Molecule): This will serve as our baseline to understand the contribution of the chloro and methyl substitutions.

  • 5-bromo-1H-indole-3-carbaldehyde: This comparator will help evaluate the effect of a different halogen substitution at a different position on the indole ring.

Part 2: The Molecular Docking Workflow: A Detailed Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines the necessary steps using widely accepted software and methodologies.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Water Removal, Polar Hydrogen Addition) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Results (Binding Affinity, Pose Visualization) docking->results comparison Comparative Analysis (Rank Compounds) results->comparison

Caption: A flowchart illustrating the key stages of the molecular docking protocol.

Step 1: Ligand Preparation
  • Objective: To generate accurate 3D structures of our small molecules (ligands) and optimize their geometries.

  • Protocol:

    • Obtain the 2D structures of 7-chloro-2-methyl-1H-indole-3-carbaldehyde, indole-3-carbaldehyde, and 5-bromo-1H-indole-3-carbaldehyde. This can be done using chemical drawing software like ChemDraw or by retrieving them from a database like PubChem.

    • Convert the 2D structures to 3D structures using a program like Open Babel.

    • Perform energy minimization on the 3D structures. This step is crucial to relieve any steric strain and find a low-energy conformation. A force field such as MMFF94 or UFF is typically used.

    • Save the final 3D structures in a suitable format, such as .pdbqt, which is required for use with AutoDock Vina. This format includes information on atom types and partial charges.

Step 2: Receptor Preparation
  • Objective: To prepare the protein target for docking by cleaning the crystal structure and adding necessary information.

  • Protocol:

    • Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2OH4.

    • Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein. This involves:

      • Removing all water molecules, as they can interfere with the docking process.

      • Deleting any co-crystallized ligands and ions that are not relevant to the binding interaction we want to study.

      • Adding polar hydrogen atoms, as they are often not resolved in crystal structures but are critical for forming hydrogen bonds.

      • Assigning partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared receptor structure in the .pdbqt format.

Step 3: Docking Simulation with AutoDock Vina
  • Objective: To predict the binding pose and affinity of each ligand within the active site of VEGFR-2.

  • Protocol:

    • Grid Box Definition: Define a "grid box" around the active site of VEGFR-2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file. This grid box defines the search space for the docking algorithm.

    • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness. A higher exhaustiveness value increases the computational time but also the thoroughness of the search.

    • Run Docking: Execute the docking simulation for each ligand using AutoDock Vina. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.

Part 3: Results and Comparative Analysis

The primary output from a docking simulation is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.

Quantitative Data Summary
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Number of Hydrogen Bonds (Hypothetical)
7-chloro-2-methyl-1H-indole-3-carbaldehyde -8.5Cys919, Asp1046, Glu8852
Indole-3-carbaldehyde-6.8Cys919, Asp10461
5-bromo-1H-indole-3-carbaldehyde-7.9Cys919, Asp1046, Glu8852

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be generated from the docking software.

Analysis of Binding Interactions
  • 7-chloro-2-methyl-1H-indole-3-carbaldehyde: The predicted binding affinity of -8.5 kcal/mol suggests a strong interaction with the VEGFR-2 active site. The aldehyde group likely forms a crucial hydrogen bond with the backbone of Cys919 in the hinge region, a common interaction for kinase inhibitors. The chloro- and methyl- substitutions may be forming favorable hydrophobic interactions with a nearby pocket, contributing to the enhanced affinity compared to the parent molecule.

  • Indole-3-carbaldehyde: With a binding affinity of -6.8 kcal/mol, the unsubstituted indole ring still forms a stable complex, likely through the same key hydrogen bond via the aldehyde group. However, the lack of substitutions results in a weaker overall interaction.

  • 5-bromo-1H-indole-3-carbaldehyde: The bromo-substituted compound shows a strong binding affinity of -7.9 kcal/mol, better than the parent indole but not as strong as our lead compound. The bromine atom likely engages in halogen bonding or hydrophobic interactions within the active site, enhancing its binding.

Logical Comparison Diagram

G cluster_rank Binding Affinity Ranking compound_A 7-chloro-2-methyl-1H-indole-3-carbaldehyde Binding Affinity: -8.5 kcal/mol Substitutions: 7-Cl, 2-Me compound_B 5-bromo-1H-indole-3-carbaldehyde Binding Affinity: -7.9 kcal/mol Substitution: 5-Br compound_A->compound_B > compound_C Indole-3-carbaldehyde Binding Affinity: -6.8 kcal/mol Unsubstituted compound_B->compound_C >

Validating the structure of novel 7-chloro-2-methyl-1H-indole-3-carbaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of Novel 7-Chloro-2-methyl-1H-indole-3-carbaldehyde Derivatives: A Comparative Analytical Guide

As drug development pipelines increasingly rely on highly functionalized indole scaffolds for their broad pharmacological activities—ranging from anticancer agents to α-glucosidase inhibitors—the demand for rigorous structural elucidation has never been higher[1].

7-chloro-2-methyl-1H-indole-3-carbaldehyde is a highly versatile, yet analytically challenging, pharmaceutical intermediate. Validating its exact structure, particularly the regiochemistry of the C7-chlorine and the C3-carbaldehyde group, requires moving beyond basic characterization. The electron-rich pyrrole ring and the anisotropic effects of the fused benzene system often cause overlapping signals, making routine analysis prone to false positives[2].

This guide objectively compares standard routine analysis against an advanced orthogonal validation workflow, providing the causal reasoning behind experimental choices and a self-validating methodology for definitive structural proof.

The Structural Challenge: Why Routine Methods Fail

When synthesizing 7-chloro-2-methyl-1H-indole-3-carbaldehyde derivatives, the primary analytical risk is regiochemical ambiguity .

  • The Halogen Problem: Chlorine is NMR-silent. In standard 1D

    
    H NMR, the substitution at C7 is inferred only by the absence of the H7 proton and the resulting splitting pattern of H4, H5, and H6. However, distinguishing a C7-chloro isomer from a C4- or C6-chloro isomer using 1D NMR alone is highly subjective and heavily dependent on solvent effects[3].
    
  • Quaternary Centers: The C2-methyl and C3-carbaldehyde groups are attached to quaternary carbons. Without mapping the carbon-proton connectivity across multiple bonds, their exact placement on the pyrrole ring remains an assumption.

Comparison of Analytical Workflows

To establish absolute structural confidence, laboratories typically choose between two analytical pathways.

Workflow A: Standard Routine Analysis (1D NMR + Nominal LC-MS) This workflow relies on 1D


H and 

C NMR combined with low-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). While sufficient for monitoring reaction progress, it lacks the resolving power to definitively prove quaternary connectivity or distinguish between isobaric impurities.

Workflow B: Advanced Orthogonal Validation (2D NMR + HRMS) This is the gold standard for final Active Pharmaceutical Ingredient (API) characterization[4]. It pairs High-Resolution Mass Spectrometry (HRMS) with 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HMBC is critical as it traces 2- and 3-bond carbon-proton connectivities, definitively linking the C2-methyl protons to the C3 quaternary carbon[5].

Performance Data Comparison
Analytical FeatureWorkflow A: Routine Analysis (1D NMR + LC-MS)Workflow B: Advanced Orthogonal Validation (2D NMR + HRMS)
Regiochemical Confidence Low (Susceptible to isomer ambiguity)High (Unambiguous mapping of quaternary centers)
Mass Accuracy ± 0.5 Da (Nominal mass)< 5 ppm (Exact empirical formula confirmation)
Differentiation of Isobars PoorExcellent (Resolves overlapping isotopic envelopes)
Throughput High (< 10 minutes per sample)Moderate (~1 to 2 hours per sample)
Primary Application In-process reaction monitoring, crude checksFinal API characterization, IND/NDA submissions

Workflow Visualization

The following diagram illustrates the logical escalation from synthesis to absolute structural confirmation.

Workflow cluster_A Workflow A: Routine Analysis cluster_B Workflow B: Advanced Orthogonal Validation Start Synthesized Derivative (7-chloro-2-methyl-1H-indole-3-carbaldehyde) NMR1D 1D NMR (1H, 13C) Start->NMR1D LCMS Nominal LC-MS Start->LCMS NMR2D 2D NMR (HSQC, HMBC) Start->NMR2D HRMS HRMS (ESI-TOF) Mass Error < 5 ppm Start->HRMS ResultA Ambiguous Regiochemistry (Isomer uncertainty) NMR1D->ResultA LCMS->ResultA ResultA->NMR2D Escalation required ResultB Unambiguous Elucidation (Absolute connectivity) NMR2D->ResultB HRMS->ResultB

Fig 1. Comparison of routine vs. advanced orthogonal workflows for indole structural elucidation.

Step-by-Step Methodology: Advanced Orthogonal Validation

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step includes internal checks to prevent instrumental drift or solvent-induced artifacts.

Phase 1: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

Causality: HRMS is required to confirm the exact empirical formula (


). The presence of the chlorine atom will be self-validated by the characteristic 3:1 isotopic ratio of the 

and

peaks.
  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution. Validation Check: Ensure the calibration yields a mass accuracy error of < 2 ppm before running the sample.

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into the HRMS operating in positive electrospray ionization (ESI+) mode.

  • Data Processing: Extract the exact mass for the theoretical

    
     ion (
    
    
    
    194.0367). Validation Check: The observed mass must fall within 5 ppm of the theoretical mass to rule out isobaric interference.
Phase 2: 2D NMR Acquisition (HSQC & HMBC)

Causality: While HSQC maps protons to their directly attached carbons, HMBC is the only way to "see" the NMR-silent C7-chlorine and C3-carbaldehyde quaternary carbons by leveraging long-range coupling (


 and 

).
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Expert Insight: DMSO-

      
       is strictly chosen over 
      
      
      
      . The N-H proton of the indole ring exchanges rapidly in chloroform, broadening the signal. In DMSO, the N-H proton appears as a sharp, distinct singlet (~12.0 ppm), providing a crucial anchor point for HMBC correlations[3].
  • HSQC Acquisition: Run a multiplicity-edited

    
     HSQC experiment. Validation Check: Ensure the C2-methyl group shows a positive phase (CH
    
    
    
    ), distinguishing it from any potential CH
    
    
    impurities.
  • HMBC Acquisition: Run the

    
     HMBC experiment optimized for a long-range coupling constant of 
    
    
    
    Hz.
    • Expert Insight: The 8 Hz optimization is mathematically tailored to capture the critical 3-bond coupling from the C2-methyl protons to the C3 quaternary carbon, definitively proving the adjacent placement of the methyl and carbaldehyde groups.

HMBC_Logic H_Aldehyde Aldehyde Proton (H-C=O) C3 C3 (Pyrrole ring) H_Aldehyde->C3 2-bond (2J) H_Methyl C2-Methyl Protons H_Methyl->C3 3-bond (3J) C2 C2 (Pyrrole ring) H_Methyl->C2 2-bond (2J) H_Aromatic H6 Aromatic Proton C7 C7-Cl (Benzene ring) H_Aromatic->C7 2-bond (2J) / 3-bond (3J) C5 C5 (Benzene ring) H_Aromatic->C5 2-bond (2J)

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for regiochemical mapping.

Conclusion

For highly functionalized scaffolds like 7-chloro-2-methyl-1H-indole-3-carbaldehyde, relying solely on 1D NMR and nominal mass spectrometry introduces unacceptable risks of regiochemical misassignment. By implementing an Advanced Orthogonal Validation workflow—anchored by exact mass HRMS and long-range HMBC connectivity—researchers create a self-validating data package that guarantees structural integrity for downstream drug development.

References

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. Available at:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Structure elucidation of indole–indoline type alkaloids. Ovid. Available at:[Link]

  • The synthesis and anticancer activity of analogs of the indole phytoalexins brassinin, 1-methoxyspirobrassinol methyl ether and cyclobrassinin. PubMed. Available at:[Link]

Sources

Cytotoxicity Comparison of Substituted Bis(indolyl)hydrazide-hydrazones: A Comprehensive Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Bis(indolyl)hydrazide-hydrazones have emerged as highly potent, tunable scaffolds in oncology drug discovery . By bridging two indole moieties with a rigid hydrazide-hydrazone linker (-CO-NH-N=CH-), researchers can exploit the lipophilic pockets of cellular targets, most notably the colchicine-binding site of tubulin .

As a Senior Application Scientist, I evaluate these compounds not just on their raw IC50 values, but on their structure-activity relationships (SAR), synthetic viability, and mechanistic clarity. The true value of the bis(indolyl) scaffold lies in its modularity: minor substitutions on the indole ring or the N-benzylidene group can drastically shift a compound's selectivity from broad-spectrum cytotoxicity to targeted action against specific hormone-receptor-positive cancer lines. This guide objectively compares the cytotoxic performance of key substituted derivatives and provides self-validating experimental workflows for your preclinical development.

Structure-Activity Relationship (SAR) & Cytotoxicity Comparison

The substitution pattern on the indole rings dictates both the potency and the cellular selectivity of the hydrazide-hydrazones.

  • Halogenation & Lipophilicity : The introduction of electron-withdrawing halogens, particularly bromo and chloro groups, significantly enhances cytotoxicity by increasing lipophilicity and target residence time. For instance, compound 5b (featuring an N-(p-chlorobenzyl) and bromo substitution) demonstrated potent, broad-spectrum cytotoxicity, achieving an IC50 of 1.0 μM against the MDA-MB-231 triple-negative breast cancer line [[1]]([Link]).

  • Electron-Donating Groups : Conversely, the addition of electron-donating groups like 4-dimethylamino (compound 5k ) shifts the selectivity profile. Compound 5k exhibited targeted cytotoxicity toward the ER+ MCF7 breast cancer cell line (IC50 = 3.1 μM), suggesting an altered binding affinity or uptake mechanism [[1]]([Link]).

  • Monomeric vs. Bis(indolyl) Cores : In related studies, monomeric indolyl hydrazide-hydrazones such as 18d and 18j showed extreme potency against prostate cancer (PC3) cells, with IC50 values of 0.4 μM and 0.8 μM, respectively, outperforming many bis-derivatives in that specific tissue type .

  • Microtubule Targeting : Advanced bis(indolyl) derivatives like NMK-BH2 have been explicitly mapped to tubulin depolymerization, showing an IC50 of 1.5 μM against HeLa cells and inducing both apoptotic and autophagic cell death .

Quantitative Cytotoxicity Comparison
Compound IDKey SubstitutionsPrimary Target Cell LineIC50 (μM)Mechanistic Observation
5b N-(p-chlorobenzyl), BromoMDA-MB-231 (Breast)1.0Broad-spectrum cytotoxicity
5k 4-dimethylaminoMCF7 (Breast)3.1Selective ER+ cytotoxicity
18d Indolyl hydrazide corePC3 (Prostate)0.4PARP1 cleavage, Apoptosis
18j Indolyl hydrazide corePC3 (Prostate)0.8PARP1 cleavage, Apoptosis
NMK-BH2 Bis(indolyl) coreHeLa (Cervical)1.5Tubulin depolymerization

Mechanistic Insights: The Causality of Cytotoxicity

Why do these specific substitutions trigger cell death? The hydrazide-hydrazone linker locks the indole rings into a rigid conformation that mimics natural tubulin inhibitors like colchicine. When a halogenated derivative like 5b enters the cell, it binds the β-tubulin subunit, preventing microtubule polymerization. This structural failure triggers a self-validating biological cascade: the cell fails to form a mitotic spindle, resulting in G2/M cell cycle arrest. Prolonged arrest signals the cleavage of PARP1 (Poly [ADP-ribose] polymerase 1), ultimately executing apoptosis .

G A Bis(indolyl)hydrazide-hydrazone (e.g., 5b, NMK-BH2) B Tubulin Binding (Colchicine Site) A->B C Microtubule Depolymerization B->C D Cell Cycle Arrest (G2/M Phase) C->D E PARP1 Cleavage & Caspase Activation D->E F Apoptosis (Cancer Cell Death) E->F

Mechanistic pathway of bis(indolyl)hydrazide-hydrazone induced apoptosis via tubulin inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following protocols integrate built-in validation checkpoints.

Protocol 1: Synthesis of Bis(indolyl)hydrazide-hydrazones (e.g., Compound 5b)

Causality Check: The use of catalytic acetic acid is critical; it activates the carbonyl carbon of the indole-3-carboxaldehyde without fully protonating the nucleophilic hydrazine nitrogen, ensuring a high-yield condensation rather than a stalled reaction .

  • Preparation : Dissolve 1.0 mmol of substituted indole-3-carboxaldehyde (e.g., N-(p-chlorobenzyl) derivative) and 1.0 mmol of indole-3-carbohydrazide in 15 mL of absolute ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid to the mixture .

  • Reflux : Heat the reaction mixture under reflux for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the aldehyde spot confirms reaction completion.

  • Isolation : Cool the mixture to room temperature. Pour into crushed ice to precipitate the crude product.

  • Purification : Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure bis(indolyl)hydrazide-hydrazone (>80% yield).

    • Validation Checkpoint: Confirm structural integrity via 1H-NMR. The characteristic -NH-N=CH- proton shift must appear clearly around 8.0-8.5 ppm.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality Check: The MTT assay relies on mitochondrial reductase activity. Including a vehicle control (DMSO < 0.5%) ensures that the observed cytotoxicity is compound-specific and not an artifact of solvent toxicity.

  • Cell Seeding : Seed target cancer cells (e.g., MDA-MB-231, MCF7, PC3) in a 96-well plate at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment : Aspirate the media and add fresh media containing serial dilutions of the synthesized compounds (0.1 μM to 50 μM). Incubate for 48 hours.

  • MTT Addition : Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Validation Checkpoint: Viable cells will reduce the yellow MTT to purple formazan crystals. A lack of color change in untreated control wells indicates compromised cell health prior to treatment.

  • Solubilization : Carefully remove the media and add 100 μL of DMSO to dissolve the formazan crystals.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow N1 Synthesis & Purification Catalytic Acetic Acid N2 Structural Validation NMR, IR, HRMS N1->N2 Yield > 80% N3 In Vitro Cytotoxicity MTT Assay (Cancer vs Normal) N2->N3 Purity > 95% N4 Mechanistic Assays Western Blot (PARP1), Flow Cytometry N3->N4 IC50 < 5 µM N5 Lead Optimization SAR Analysis N4->N5 Target Validated

Step-by-step experimental workflow from synthesis to mechanistic validation of lead compounds.

Conclusion

The bis(indolyl)hydrazide-hydrazone scaffold offers a highly modular platform for developing targeted cytotoxic agents. By carefully selecting substituents—such as halogens for broad-spectrum potency or electron-donating groups for targeted ER+ breast cancer activity—researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these molecules. The experimental protocols provided here establish a rigorous, self-validating framework for synthesizing and evaluating the next generation of indole-based tubulin inhibitors.

References

  • [2] Kumar, D., Kumar, N. M., Ghosh, S., & Shah, K. (2012). Novel bis(indolyl)hydrazide-hydrazones as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 212-215. PubMed. URL:[Link]

  • [3] Kumar, D., et al. (2016). Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. Medicinal Chemistry Research, 25, 1471-1481. Springer. URL:[Link]

  • [1] Kumar, D., Kumar, N. M., Ghosh, S., & Shah, K. (2012). Novel bis(indolyl)hydrazide-hydrazones as potent cytotoxic agents. PubMed (nih.gov). URL:[Link]

  • [4] Mukherjee, et al. (2020). NMK-BH2, a novel microtubule-depolymerising bis (indolyl)-hydrazide-hydrazone, induces apoptotic and autophagic cell death in cervical cancer cells by binding to tubulin at colchicine – Site. ResearchGate. URL:[Link]

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Safety Operating Guide

7-chloro-2-methyl-1H-indole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 7-Chloro-2-methyl-1H-indole-3-carbaldehyde

As drug development professionals and research scientists scale up the synthesis of complex indole derivatives, the logistical and safety frameworks surrounding these compounds must scale proportionally. 7-Chloro-2-methyl-1H-indole-3-carbaldehyde (CAS: 117752-77-9[1]) is a highly valuable synthetic intermediate, but its halogenated nature and electrophilic properties demand rigorous, scientifically grounded handling and disposal protocols.

This guide moves beyond basic safety data sheets to provide a self-validating, mechanistic approach to laboratory safety, ensuring your operational workflows are both environmentally compliant and rigorously protected.

Physicochemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity and environmental persistence of this compound are directly linked to its molecular structure.

Table 1: Quantitative Hazard & Physicochemical Summary

ParameterValueMechanistic Implication & Operational Action
CAS Number 117752-77-9[1]Essential for exact Resource Conservation and Recovery Act (RCRA) manifesting.
Molecular Formula C₁₀H₈ClNOThe presence of Chlorine (Cl) mandates strict segregation into halogenated waste streams to prevent toxic dioxin formation during incineration.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Physical State Solid (Powder)High risk of aerosolization. Mandates the use of anti-static tools and certified engineering controls (fume hoods).

The Science of the Hazard: The aldehyde moiety (-CHO) acts as a potent electrophile. If aerosolized powder contacts the skin or respiratory mucosa, it can readily form Schiff bases with nucleophilic primary amines (such as lysine residues on cellular proteins). This covalent modification triggers an immune response, leading to the irritation and sensitization classified under H315 and H335. Furthermore, the lipophilic indole core, enhanced by the 7-chloro substitution, allows the molecule to rapidly penetrate the lipid bilayers of the stratum corneum, exacerbating exposure risks.

Operational Handling Protocol

Every operational step must be a self-validating system to ensure absolute safety.

  • Step 1: Engineering Controls Validation

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Self-Validation Check: Before opening the container, visually verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Step 2: PPE Selection & Donning

    • Action: Wear standard laboratory attire, splash goggles, and nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior resistance to lipophilic organic powders compared to latex.

  • Step 3: Material Transfer

    • Action: Use grounded, anti-static spatulas to transfer the powder.

    • Causality: Powders can accumulate static charge, leading to sudden aerosolization or repulsion from the weighing boat, contaminating the workspace.

Comprehensive Disposal & Waste Management Plan

The integration of a chlorine atom at the 7-position fundamentally alters this molecule's disposal profile. According to the EPA's RCRA guidelines, halogenated organics require highly specialized end-of-life destruction [Ref 1].

The Causality of Halogenated Disposal: If 7-chloro-2-methyl-1H-indole-3-carbaldehyde is mixed with non-halogenated waste and incinerated at standard temperatures, the incomplete combustion of the C-Cl bonds will generate polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic and environmentally persistent compounds known. Therefore, it must be incinerated at ultra-high temperatures (>1000°C) in facilities equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas.

Step-by-Step Disposal Workflow
  • Step 1: Strict Segregation

    • Isolate all solid waste (contaminated Kimwipes, empty vials, weighing boats) and liquid waste (reaction filtrates) containing this compound exclusively into designated Halogenated Organic Waste containers.

    • Self-Validation Check: Verify that the waste stream contains absolutely no incompatible materials (e.g., strong oxidizers or alkali metals) before adding the indole derivative.

  • Step 2: Primary Containment

    • Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: Halogenated compounds can slowly degrade metal containers over time, leading to microscopic corrosion and eventual containment failure.

  • Step 3: Secondary Containment & Labeling

    • Place the primary container in a secondary spill tray.

    • Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains 7-Chloro-2-methyl-1H-indole-3-carbaldehyde)".

  • Step 4: Institutional Handoff

    • Coordinate with your Environmental Health and Safety (EHS) department for pickup. Do not store halogenated waste in the lab for more than 90 days, in compliance with standard hazardous waste accumulation regulations [Ref 2].

Waste Disposal Workflow Visualization

G A Waste Generation 7-Chloro-2-methyl-1H-indole-3-carbaldehyde B Waste Segregation Isolate into Halogenated Stream A->B C Containment Seal in HDPE/Glass Container B->C D EHS Logistics RCRA Manifesting & Transport C->D E Final Destruction High-Temp Incineration (>1000°C) with Acid Gas Scrubbers D->E

Halogenated waste disposal workflow for 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Emergency Response & Spill Mitigation

In the event of a localized powder spill outside of engineering controls, OSHA’s Laboratory Standard dictates immediate mitigation to prevent respiratory exposure [Ref 3].

  • Evacuate & Isolate: Instruct personnel to step back from the immediate area to allow any aerosolized dust to settle.

  • Wet-Wiping Protocol: Do not dry-sweep the powder, as this will force it into the air. Lightly dampen a highly absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) and gently place it over the powder to suppress dust.

  • Collection: Carefully fold the pad inward, capturing the dissolved/wetted compound, and place it directly into a halogenated solid waste container.

  • Protocol Validation: After physically removing the spilled powder, swab the area with solvent and observe the surface under a handheld UV lamp (many indole derivatives exhibit distinct fluorescence). A lack of fluorescence validates complete surface decontamination before you remove your PPE.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 7-chloro-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for the handling of 7-chloro-2-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles for related chemical structures.

Hazard Assessment and Anticipated Profile

The chemical structure of 7-chloro-2-methyl-1H-indole-3-carbaldehyde, featuring a chlorinated indole core, suggests a hazard profile that warrants stringent safety measures. Based on data from analogous compounds, the following hazards should be anticipated:

  • Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation : Likely to cause skin irritation.[2][4]

  • Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[2][4]

  • Respiratory Irritation : May cause respiratory tract irritation.[4][5]

  • Long-Term Health Effects : Some indole derivatives are considered potential carcinogens.[5]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for all procedures involving 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness). Double gloving is recommended.To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[1][6] Contaminated gloves should be changed immediately.
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and potential unknown reactivity.[1]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.[1]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.To prevent inhalation of airborne particles or vapors.[1]

Safe Handling Workflow

Adherence to a strict operational protocol is essential to ensure a safe laboratory environment. The following workflow must be followed for all procedures involving 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don all required PPE prep2 Verify fume hood certification and function prep1->prep2 prep3 Line work area with absorbent bench paper prep2->prep3 handle1 Weigh and transfer solid inside fume hood prep3->handle1 handle2 Prepare solutions within the fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate all equipment and surfaces handle3->clean1 clean2 Segregate and label all waste streams clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Safe handling workflow for 7-chloro-2-methyl-1H-indole-3-carbaldehyde.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan

All waste containing 7-chloro-2-methyl-1H-indole-3-carbaldehyde must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated absorbent materials and disposable labware, in a clearly labeled, sealed container.

  • Liquid Waste : Chlorinated organic compounds are not permitted for sewer disposal.[8][9] Collect all liquid waste in a dedicated, labeled container for chlorinated organic waste.

  • Disposal Method : The recommended disposal method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[10] This process decomposes the compound into gaseous byproducts that can be scrubbed, preventing environmental contamination.[10]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 7-chloro-2-methyl-1H-indole-3-carbaldehyde and ensure a safe and productive research environment.

References

  • Benchchem. Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
  • Indole Detection Reagent - Safety D
  • GazFinder. indole (C8H7N).
  • 7-Chloro-1H-indole - SAFETY D
  • Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Benchchem. Personal protective equipment for handling Indole-propylamine.
  • Process for Disposal of Chlorin
  • 1-Methyl-1H-indole-3-carbaldehyde - SAFETY D
  • Water Corporation.
  • Sigma-Aldrich. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde.
  • Office of Clinical and Research Safety.
  • Properly Managing Chemical Waste in Labor
  • material safety d
  • Cayman Chemical.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indole-3-carbaldehyde.
  • Treatment and disposal of chemical wastes in daily labor
  • Sigma-Aldrich. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde AldrichCPR.
  • Sigma-Aldrich. 7-Chloro-3-methyl-1H-indole-2-carbaldehyde AldrichCPR; CAS Number: 910442-16-9.
  • Thermo Fisher Scientific.
  • Cayman Chemical. Indole-3-carboxaldehyde.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
7-chloro-2-methyl-1H-indole-3-carbaldehyde

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